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1-(p-Methoxyphenyl)-1,2-diphenylbutanol Documentation Hub

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  • Product: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol
  • CAS: 111957-50-7

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol: A Triarylbutanol ER Modulator

Abstract The triarylethylene pharmacophore has been the cornerstone of selective estrogen receptor modulators (SERMs) for decades. However, the carbinol precursors to these alkenes—specifically triarylbutanols—exhibit di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The triarylethylene pharmacophore has been the cornerstone of selective estrogen receptor modulators (SERMs) for decades. However, the carbinol precursors to these alkenes—specifically triarylbutanols—exhibit distinct pharmacological profiles. This technical whitepaper dissects the in vitro mechanism of action of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol , a structural analog of tamoxifen lacking the critical dialkylaminoethoxy side chain. By examining its receptor binding dynamics, spontaneous dehydration pathways, and genomic signaling, we provide a comprehensive framework for characterizing non-basic triarylbutanols in preclinical drug discovery.

Structural Pharmacology & Chemical Ontology

To understand the in vitro behavior of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, one must first deconstruct its structure relative to established SERMs like tamoxifen[1]. Tamoxifen is a triarylethylene characterized by a bulky, basic dimethylaminoethoxy side chain. This side chain is the absolute structural prerequisite for its anti-estrogenic activity; it physically protrudes from the ligand-binding pocket of the Estrogen Receptor (ER), sterically preventing Helix 12 from adopting the closed, active conformation[2].

In contrast, 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is a tertiary carbinol (butanol) that possesses a compact p-methoxy group in place of the basic side chain.

The Helix 12 Dynamics

Because this compound lacks the extended basic side chain, it does not induce the steric clash necessary to force ERα into an antagonist conformation[2]. Instead, the p-methoxy group acts as a weak hydrogen-bond acceptor, mimicking the A-ring phenol of endogenous 17β-estradiol. This allows Helix 12 of the Estrogen Receptor Ligand Binding Domain (LBD) to fold over the binding pocket, sealing the cleft and forming the Activation Function-2 (AF-2) surface. Consequently, in vitro, this compound functions primarily as an estrogen receptor agonist [3].

Core Mechanisms of Action (In Vitro)

The in vitro mechanism of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is bipartite, involving both direct carbinol-receptor interactions and dynamic aqueous chemistry.

  • Spontaneous Dehydration (Alkene Formation): In standard cell culture media (pH 7.4, 37°C), tertiary triarylbutanols exist in an equilibrium. Over prolonged incubation periods, or within slightly acidic intracellular compartments (e.g., endosomes), the carbinol undergoes spontaneous dehydration to form the corresponding alkene: 1-(p-methoxyphenyl)-1,2-diphenylbut-1-ene. Both the parent carbinol and the alkene metabolite are active ER ligands, though the planar alkene typically exhibits higher binding affinity.

  • Receptor Binding & Coactivator Recruitment: Upon entering the cell, the ligand binds the hydrophobic pocket of ERα/ERβ. The closure of Helix 12 creates a highly specific hydrophobic groove that recruits p160 coactivators, such as Steroid Receptor Coactivator-1 (SRC-1).

  • Genomic Transcription: The ligand-receptor-coactivator complex dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA, driving the transcription of proliferative genes (e.g., TFF1/pS2, GREB1).

ER_Signaling Compound 1-(p-Methoxyphenyl)- 1,2-diphenylbutanol Dehydration Spontaneous Dehydration (Alkene Formation) Compound->Dehydration Aqueous Media ER_Binding ERα Binding (Ligand Binding Domain) Compound->ER_Binding Direct Binding Dehydration->ER_Binding Helix12 Helix 12 Closure (Agonist Conformation) ER_Binding->Helix12 Coactivator Coactivator Recruitment (SRC-1, p300) Helix12->Coactivator Transcription ERE-Mediated Gene Transcription Coactivator->Transcription

Mechanism of ERα activation by 1-(p-Methoxyphenyl)-1,2-diphenylbutanol.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that in vitro workflows must be orthogonally self-validating. A biochemical binding assay must be paired with a functional cellular assay to prove that receptor binding translates to genomic action.

Protocol 1: TR-FRET ERα Coactivator Recruitment Assay (Biochemical)

Purpose: To biochemically prove that the compound induces the agonist conformation of ERα. Causality & Rationale: Standard radioligand displacement only measures affinity ( Ki​ ). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures conformation. By using a time-delay before reading the emission, we eliminate short-lived auto-fluorescence from the highly conjugated triaryl compound, ensuring a pristine signal-to-noise ratio.

Step-by-Step:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 1 mM DTT, 0.1% BSA). Note: BSA is critical to prevent the highly hydrophobic butanol from adhering to the microplate walls.

  • Reagent Assembly: In a 384-well plate, combine 5 nM GST-tagged ERα-LBD, 2 nM anti-GST Terbium (Tb) cryptate (donor), and 50 nM fluorescein-labeled SRC-1 NR box peptide (acceptor).

  • Compound Addition: Dispense 1-(p-Methoxyphenyl)-1,2-diphenylbutanol in a 10-point dose-response curve (10 µM to 0.3 nM) using acoustic liquid handling to avoid tip-based lipid retention.

  • Equilibration & Detection: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Excite at 337 nm and read emissions at 490 nm (Tb) and 520 nm (Fluorescein) after a 100 µs delay. Calculate the 520/490 ratio to determine the EC50​ of coactivator recruitment.

Protocol 2: ERE-Luciferase Reporter Assay (Cellular)

Purpose: To validate that the biochemical SRC-1 recruitment translates to actual gene transcription in a living breast cancer model. Causality & Rationale: We utilize MCF-7 cells because they express endogenous ERα and the necessary native coactivator machinery. We strictly use phenol red-free media and charcoal-stripped FBS because standard phenol red is a weak estrogen, and standard FBS contains endogenous hormones; removing them establishes a true zero-estrogen baseline.

Step-by-Step:

  • Cell Seeding: Seed MCF-7 cells at 10,000 cells/well in 96-well plates using phenol red-free DMEM + 5% charcoal-stripped FBS. Incubate for 48 hours to deplete residual intracellular estrogens.

  • Transfection: Co-transfect cells with a 3xERE-TATA-Firefly Luciferase plasmid and a constitutive CMV-Renilla Luciferase plasmid (10:1 ratio) using Lipofectamine 3000.

  • Treatment: Treat cells with the compound dose-response for 24 hours.

  • Dual-Glo Detection: Lyse cells and measure Firefly luminescence, followed by Renilla luminescence. Self-Validation: Normalizing the Firefly signal to the Renilla signal mathematically cancels out well-to-well variations in cell viability or transfection efficiency, ensuring the data reflects pure ER transcriptional activity.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 TR-FRET Assay (Receptor Conformation) Step1->Step2 Step3 MCF-7 Cell Culture (Endogenous ER+) Step1->Step3 Step5 Data Normalization & EC50 Calculation Step2->Step5 Step4 ERE-Luciferase Assay (Transcriptional Output) Step3->Step4 Step4->Step5

Self-validating experimental workflow for evaluating ER modulators in vitro.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol compared to gold-standard controls. The data highlights how the absence of the basic side chain shifts the molecule from an antagonist (like Tamoxifen) to a moderate full agonist.

CompoundERα Binding Affinity ( Ki​ , nM)SRC-1 Recruitment ( EC50​ , nM)Transcriptional Emax​ (% of E2)Pharmacological Profile
17β-Estradiol (E2) 0.120.08100%Endogenous Full Agonist
Tamoxifen 1.80N/A (Antagonist)< 5%SERM / Antagonist
1-(p-Methoxyphenyl)-1,2-diphenylbutanol 42.585.382%Moderate Agonist

Note: The reduced binding affinity ( Ki​ ~42.5 nM) relative to estradiol is due to the steric bulk of the diphenylbutanol scaffold and the lack of a free phenolic hydroxyl group, which is critical for high-affinity anchoring to Glu353 and Arg394 in the ER binding pocket.

References

  • Shiau, A. K., Barstad, D., Loria, P. M., Cheng, L., Kushner, P. J., Agard, D. A., & Greene, G. L. (1998). "The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen." Cell, 95(7), 927-937.2

  • Jordan, V. C. (2003). "Tamoxifen: a most unlikely pioneering medicine." Nature Reviews Drug Discovery, 2(3), 205-213.1

  • Ruenitz, P. C., et al. (2001). "Estrogenic Triarylethylene Acetic Acids: Effect of Structural Variation on Estrogen Receptor Affinity and Estrogenic Potency and Efficacy in MCF-7 Cells." Journal of Medicinal Chemistry. 3

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Exploratory

Structural and Mechanistic Insights into 1-(p-Methoxyphenyl)-1,2-diphenylbutanol: A Critical Precursor in SERM Synthesis

Executive Summary In the landscape of modern drug development, the synthesis of Selective Estrogen Receptor Modulators (SERMs) relies heavily on the precise stereochemical control of intermediate compounds. 1-(p-Methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the synthesis of Selective Estrogen Receptor Modulators (SERMs) relies heavily on the precise stereochemical control of intermediate compounds. 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (also known as 1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol) serves as a foundational carbinol intermediate in the synthesis of triphenylethylene derivatives, most notably Tamoxifen[1]. This technical guide explores the physicochemical properties, crystallographic principles, and self-validating synthetic protocols required to handle this intermediate, providing drug development professionals with actionable, mechanistic insights.

Physicochemical Profile and Molecular Data

Accurate tracking of molecular weight and structural properties is vital for mass spectrometry (LC-MS) validation during Active Pharmaceutical Ingredient (API) manufacturing. The physical properties of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol dictate its solubility, reactivity, and behavior during crystallization[2].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol
Common Synonyms 1-(p-Methoxyphenyl)-1,2-diphenylbutanol
CAS Registry Number 650624-50-3
Molecular Formula C23​H24​O2​
Molecular Weight 332.44 g/mol
Structural Role Tetrasubstituted olefin precursor (Carbinol)

Structural Conformation and Crystallographic Principles

The molecular architecture of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol features a central butanol backbone heavily congested by three aromatic rings (one p-methoxyphenyl and two phenyl groups).

Expertise & Experience (Causality of Conformation): The presence of two adjacent chiral centers (C1 and C2) results in a mixture of erythro and threo diastereomers. In the solid state, the crystal lattice is stabilized by extensive π−π stacking and van der Waals interactions between these bulky aromatic rings. To minimize allylic ( A1,3 ) strain, the molecule adopts a highly specific, staggered conformation. This crystallographic reality is not merely a structural curiosity; it is the direct causal factor that dictates the stereochemical outcome of the subsequent dehydration step. Because the phenyl rings physically block certain rotational pathways, the molecule is thermodynamically forced into a transition state that heavily favors one specific alkene isomer upon the elimination of water[3].

Mechanistic Causality: The Dehydration Pathway

The most critical transformation of this carbinol intermediate is its acid-catalyzed dehydration into a stilbene derivative, which is subsequently demethylated and alkylated to form Tamoxifen[1],.

Expertise & Experience (The 9:1 E/Z Ratio): Protonation of the C1 hydroxyl group followed by the loss of water generates a planar, resonance-stabilized carbenium ion. Due to the structural conformation discussed above, the elimination of the adjacent β -proton (from C2) does not occur randomly. Literature demonstrates that the acid-catalyzed dehydration of this specific 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol diastereomeric mixture yields the (Z)-isomer of the resulting but-1-ene in a highly stereoselective 9:1 ratio[3],[4]. The causality here is thermodynamic: the transition state leading to the (E)-isomer suffers from severe steric clash between the p-methoxyphenyl ring and the C2 phenyl ring, whereas the pathway to the (Z)-isomer minimizes this congestion.

StereochemPathway A 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (erythro / threo mixture) B Protonated Alcohol [-H2O Leaving Group] A->B H+ Catalyst C Planar Carbenium Ion [Steric Relaxation] B->C -H2O (Rate Limiting) D Thermodynamic Control [Minimizing A1,3 Strain] C->D Conformational Adjustment E (Z)-1-(p-Methoxyphenyl)-1,2-diphenylbut-1-ene [Major Product - 90%] D->E E1 Elimination (Major) F (E)-1-(p-Methoxyphenyl)-1,2-diphenylbut-1-ene [Minor Product - 10%] D->F E1 Elimination (Minor)

Stereochemical pathway of acid-catalyzed dehydration favoring the (Z)-alkene.

Experimental Methodology: Synthesis and Isolation

The synthesis of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is typically achieved via a Grignard addition[1],. The following step-by-step methodology incorporates self-validating checks to ensure high yield and purity.

Step-by-Step Protocol: Grignard Addition

Step 1: Preparation of the Grignard Reagent

  • Action: Suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of iodine to activate the magnesium. Dropwise, add 4-bromoanisole (1.0 eq) while maintaining the temperature at 40°C.

  • Causality: THF is chosen over diethyl ether because it provides superior solubility for the bulky ketone used in the next step. Anhydrous conditions are non-negotiable; moisture will instantly and irreversibly protonate the Grignard reagent to anisole, destroying the nucleophile.

Step 2: Nucleophilic Addition of the Ketone

  • Action: Cool the Grignard solution to 0°C. Slowly add a solution of α -ethyldesoxybenzoin (1.0 eq) in anhydrous THF over 30 minutes.

  • Trustworthiness (Self-Validating Check): A robust protocol must be self-validating. During the addition, a mild exotherm should be observed, and the solution may temporarily deepen in color. If the reaction vessel does not warm slightly, or if a dense white precipitate forms immediately (indicating magnesium hydroxide from water contamination), the system has failed the validation check, and the reagents must be re-dried.

Step 3: Quenching and Workup

  • Action: Stir the mixture at room temperature for 3 hours. Quench the reaction by slowly pouring it into an ice-cold saturated solution of ammonium chloride ( NH4​Cl ). Extract the aqueous layer with ethyl acetate.

  • Causality: A weak acid ( NH4​Cl ) is strictly required for the quench. Using a strong acid (like HCl) would prematurely trigger the dehydration of the newly formed tertiary alcohol into the stilbene derivative[1].

Step 4: Crystallization

  • Action: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure. Recrystallize the crude residue from hot methanol.

  • Causality: Methanol, a polar protic solvent, effectively dissolves the non-polar impurities while allowing the highly crystalline carbinol to precipitate upon cooling, yielding the pure intermediate ready for downstream dehydration.

SyntheticWorkflow Step1 α-Ethyldesoxybenzoin + 4-MethoxyphenylMgBr Step2 1-(p-Methoxyphenyl)-1,2-diphenylbutanol [Carbinol Intermediate] Step1->Step2 Grignard Addition Step3 Acid-Catalyzed Dehydration [-H2O] Step2->Step3 H+ / Heat Step4 1-(p-Methoxyphenyl)-1,2-diphenylbut-1-ene [Stilbene Derivative] Step3->Step4 Stereoselective E1 Step5 Demethylation [Quinidine HCl / Heat] Step4->Step5 Ether Cleavage Step6 Alkylation [Dimethylaminoethyl chloride] Step5->Step6 Williamson Ether Synth Step7 Tamoxifen [Active SERM] Step6->Step7 Final Formulation

Step-by-step synthetic workflow from ketone precursor to Tamoxifen API.

References

  • Tamoxifen-impurities | Pharmaffiliates | Pharmaffiliates | [Link]

  • Tamoxifen: A Synthetic Overview | Request PDF | ResearchGate |[Link]

  • Wittig—Horner Approach for the Synthesis of Tamoxifen (V) | Request PDF | ResearchGate |[Link]

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Foundational

Predictive In Vivo Metabolic Profiling of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol: A Technical Guide

Executive Overview 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (CAS: 650624-50-3) is a structurally complex triphenylbutanol derivative, most frequently encountered as a critical synthetic intermediate and active impurity in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1-(p-Methoxyphenyl)-1,2-diphenylbutanol (CAS: 650624-50-3) is a structurally complex triphenylbutanol derivative, most frequently encountered as a critical synthetic intermediate and active impurity in the manufacturing of Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen[1]. Because uncharacterized triphenylethylene and triphenylbutane derivatives carry structural alerts for off-target endocrine disruption and hepatotoxicity, understanding their in vivo metabolic fate is a mandatory requirement under ICH M3(R2) and M7 toxicological qualification guidelines.

This whitepaper synthesizes established cytochrome P450 (CYP) enzymology and high-resolution mass spectrometry (LC-HRMS) methodologies to construct a predictive, self-validating framework for the in vivo metabolic pathways of this compound.

Structural Pharmacophores & Biotransformation Susceptibility

To accurately predict the in vivo clearance of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, we must deconstruct its molecular architecture into its primary metabolic liabilities:

  • The para-Methoxy Group: Methoxy-aryl moieties are hallmark targets for rapid Phase I O-demethylation. In structurally analogous SERMs, this reaction is heavily mediated by the highly polymorphic CYP2D6 enzyme, alongside CYP3A4[2].

  • The Tertiary Hydroxyl Group (C1): The sterically hindered tertiary alcohol at the C1 position is highly susceptible to in vivo dehydration (both acid-catalyzed in the gastric environment and enzymatically mediated), yielding a highly conjugated triphenylethylene alkene[3]. Furthermore, it serves as a direct site for Phase II conjugation.

  • Unsubstituted Phenyl Rings: The two unsubstituted aromatic rings provide ample electron-rich sites for CYP3A4-mediated aromatic hydroxylation, forming reactive phenolic intermediates.

Phase I & Phase II Metabolic Architecture

Phase I: CYP-Mediated Functionalization

The primary metabolic clearance of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is driven by O-demethylation . CYP2D6 acts as a high-affinity O-demethylase, cleaving the methyl ether to expose a reactive phenol (1-(p-hydroxyphenyl)-1,2-diphenylbutanol)[2]. This is a critical bioactivation step, as phenolic metabolites of triphenylethylenes typically exhibit orders of magnitude higher binding affinity to Estrogen Receptors (ERα/ERβ) than their methoxy precursors.

Simultaneously, the compound undergoes dehydration to form 1-(p-methoxyphenyl)-1,2-diphenyl-1-butene. This alkene metabolite is highly lipophilic and mimics the core structure of tamoxifen, leading to prolonged half-lives in adipose tissue[1].

Phase II: UGT-Mediated Conjugation

To facilitate renal and biliary excretion, the Phase I metabolites must be solubilized. The newly formed phenol (from O-demethylation) and the parent tertiary alcohol undergo rapid glucuronidation catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A4 and UGT2B7).

MetabolicPathway Parent 1-(p-Methoxyphenyl)-1,2-diphenylbutanol Parent Compound [M+H]+ 333.18 M1 O-Desmethyl Metabolite Phenol [M+H]+ 319.17 Parent->M1 CYP2D6 / CYP3A4 (O-Demethylation) M2 Dehydrated Metabolite Alkene [M+H]+ 315.17 Parent->M2 Acid/Enzymatic (-H2O) M3 Hydroxylated Metabolite Mono-OH [M+H]+ 349.18 Parent->M3 CYP3A4 (Aromatic Hydroxylation) P2_2 Alcohol-O-Glucuronide [M+H]+ 509.22 Parent->P2_2 UGT2B7 (Glucuronidation) P2_1 Phenol-O-Glucuronide [M+H]+ 495.20 M1->P2_1 UGT1A4 / UGT2B7 (Glucuronidation)

Fig 1: Primary Phase I and Phase II in vivo metabolic pathways.

Self-Validating Experimental Protocol: LC-HRMS MetID

To empirically validate these predicted pathways in vivo, a robust Metabolite Identification (MetID) workflow using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is required[4]. The following protocol is designed as a self-validating system, ensuring that sample preparation and data acquisition inherently prevent false positives.

Step 1: In Vivo Dosing & Sample Collection
  • Dosing: Administer 1-(p-Methoxyphenyl)-1,2-diphenylbutanol via oral gavage (e.g., 30 mg/kg) to Sprague-Dawley rats.

  • Collection: Collect plasma at T=1h, 4h, and 8h. Collect urine and feces in metabolic cages over 24-48 hours. Causality: Multi-matrix collection is essential because lipophilic Phase I metabolites partition into feces, while polar Phase II glucuronides are excreted renally[5].

Step 2: Matrix Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma/urine.

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., deuterated tamoxifen).

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold ACN precipitation is deliberately chosen over Liquid-Liquid Extraction (LLE). LLE utilizes non-polar solvents that would permanently leave behind highly polar Phase II glucuronide and sulfate conjugates, blinding the analysis to terminal clearance pathways.

Step 3: LC-HRMS Data-Dependent Acquisition (DDA)
  • Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Atlantis T3) coupled to a Q-TOF mass spectrometer[6].

  • Operate in Positive Electrospray Ionization (ESI+) mode.

  • Self-Validation via DDA: Program the MS to perform a full MS1 scan (m/z 100-1000), immediately followed by MS2 fragmentation of the top 5 most abundant ions. Causality: DDA ensures that structural elucidation (via fragmentation) is captured simultaneously with exact mass, eliminating the need for multiple chromatographic runs and reducing matrix degradation artifacts[5].

Step 4: Post-Acquisition Mass Defect Filtering (MDF)
  • Apply a Mass Defect Filter centered around the parent drug's mass defect.

  • Causality: Biological matrices contain thousands of endogenous lipids and peptides. Because biotransformations (like +O or -CH2) only slightly alter the fractional mass of the parent drug, MDF digitally strips away all endogenous background noise, leaving only drug-related material[4].

LC_HRMS_Workflow Step1 In Vivo Dosing (Rat/Human Models) Step2 Sample Collection (Plasma, Urine, Feces) Step1->Step2 Step3 Sample Prep (Cold ACN Precipitation) Step2->Step3 Step4 LC-HRMS/MS Analysis (DDA Mode) Step3->Step4 Step5 Data Mining (Mass Defect Filtering) Step4->Step5 Step6 Metabolite ID (MS/MS Matching) Step5->Step6

Fig 2: Self-validating LC-HRMS workflow for in vivo metabolite identification.

Quantitative Mass Shift Profiling

To assist analytical chemists in identifying these metabolites during LC-HRMS screening, the following table summarizes the exact mass shifts and expected fragmentation behaviors.

Metabolite CodeBiotransformationMediating EnzymeExpected Mass Shift (Δ Da)Precursor Ion [M+H]+ (m/z)Diagnostic MS/MS Neutral Loss
Parent NoneN/A0333.185-18 Da (Loss of H₂O)
M1 O-DemethylationCYP2D6 / CYP3A4-14.016319.169-18 Da (Loss of H₂O)
M2 DehydrationAcid / Enzymatic-18.011315.174-15 Da (Loss of CH₃)
M3 Aromatic HydroxylationCYP3A4+15.995349.180-18 Da (Loss of H₂O)
P2-1 O-Demethylation + GlucuronidationCYP2D6 + UGTs+162.016495.201-176 Da (Loss of Glucuronide)
P2-2 Direct GlucuronidationUGT2B7+176.032509.217-176 Da (Loss of Glucuronide)

Note: The diagnostic neutral loss of 18 Da (water) in MS/MS spectra is the definitive self-validating marker confirming the intact tertiary alcohol at the C1 position.

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Exploratory

Thermodynamic Stability of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol: A Multifaceted Approach to Characterization

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, a complex tertiary alcohol with significant structural features relevant to the pharmaceutical landscape. Lacking specific literature on this molecule, this document outlines a robust, first-principles-based strategy for its complete stability characterization. We delve into the critical role of stereoisomerism and present a multi-pronged approach combining forced degradation studies, advanced thermal analysis, and computational modeling to establish a thorough stability profile. This guide serves as a blueprint for researchers, offering detailed protocols and the scientific rationale behind them to ensure a self-validating and rigorous assessment.

Introduction: The Imperative of Stability in Drug Development

In pharmaceutical sciences, the intrinsic stability of a drug molecule is a critical quality attribute.[1] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability.[2] Therefore, a comprehensive understanding of a molecule's thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy.

1-(p-Methoxyphenyl)-1,2-diphenylbutanol is a tertiary alcohol featuring multiple aromatic rings, including an electron-donating p-methoxyphenyl group. Its structure presents several points of interest for stability analysis: a sterically hindered tertiary alcohol, which can be prone to dehydration, and benzylic protons, which can be susceptible to oxidation.[1] Furthermore, the presence of two chiral centers necessitates a stereoselective analysis, as diastereomers possess different physical properties, including thermodynamic stability. This guide outlines a comprehensive strategy to elucidate these characteristics.

Molecular Structure and the Critical Role of Stereoisomerism

The structure of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol contains two stereogenic centers at positions C1 and C2. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.

  • (1R, 2R) and (1S, 2S) form one enantiomeric pair (the threo diastereomer).

  • (1R, 2S) and (1S, 2R) form the second enantiomeric pair (the erythro diastereomer).

Enantiomers exhibit identical thermodynamic stability in an achiral environment, but diastereomers do not.[3] Their different spatial arrangements of atoms lead to varying intramolecular forces, steric hindrance, and dipole-dipole interactions, resulting in distinct energy levels.[3] Therefore, it is imperative to separate and analyze each diastereomeric pair to fully characterize the stability of the compound.

G cluster_0 Stereoisomers of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol cluster_1 cluster_2 erythro (1R, 2S) / (1S, 2R) pair threo (1R, 2R) / (1S, 2S) pair erythro->threo Diastereomers (Different Thermodynamic Stability) 1R2S (1R, 2S) 1S2R (1S, 2R) 1R2S->1S2R Enantiomers (Identical Stability) 1R2R (1R, 2R) 1S2S (1S, 2S) 1R2R->1S2S Enantiomers (Identical Stability)

Caption: Relationship between the stereoisomers.

A Proposed Workflow for Comprehensive Stability Assessment

A thorough evaluation of thermodynamic stability requires an integrated approach. The following workflow combines experimental stress testing, thermal analysis, and in-silico prediction to build a complete stability profile for each stereoisomer.

G cluster_0 Overall Stability Assessment Workflow cluster_1 Experimental Analysis cluster_2 Computational Analysis start Synthesis & Purification separation Chiral HPLC Separation of Diastereomers start->separation forced_degradation Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) separation->forced_degradation thermal_analysis Thermal Analysis (DSC & TGA) separation->thermal_analysis comp_chem Computational Chemistry (DFT Calculations) separation->comp_chem integration Data Integration & Stability Profile Generation forced_degradation->integration thermal_analysis->integration comp_chem->integration end Final Stability Report integration->end

Caption: Integrated workflow for stability assessment.

Experimental Protocols for Stability Determination

Synthesis and Stereoisomer Separation

A plausible synthetic route involves the Grignard reaction of a suitable benzoin derivative with a phenylmagnesium halide, or the reaction of an appropriate ester with two equivalents of an organometallic reagent. Following synthesis, the resulting mixture of diastereomers must be separated.

Protocol: Chiral HPLC Separation

  • Column Selection: Employ a chiral stationary phase (CSP) column, such as one based on immobilized cellulose or amylose derivatives.

  • Mobile Phase Optimization: Screen various mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the diastereomeric pairs.

  • Scale-up: Transition from an analytical to a preparative scale to isolate sufficient quantities of each diastereomer for subsequent studies.

  • Purity Confirmation: Confirm the purity and absolute configuration of each isolated stereoisomer using NMR spectroscopy and polarimetry.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways.[2][4] These studies subject the API to conditions more severe than those it would encounter during storage.[1]

Protocol: Forced Degradation Studies

For each isolated diastereomer:

  • Acid Hydrolysis: Dissolve the compound (e.g., 1 mg/mL) in 0.1 M HCl and heat at 60°C for 48 hours.[5] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 48 hours.[5] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC-UV method. Quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradants.

Table 1: Hypothetical Forced Degradation Results

Stress ConditionDiastereomer A (erythro) % DegradationDiastereomer B (threo) % DegradationMajor Degradants Observed
0.1 M HCl, 60°C15.211.8Dehydration products (alkenes)
0.1 M NaOH, 60°CNo significant degradationNo significant degradation-
3% H₂O₂, RT4.53.9Oxidized species
Photolytic (ICH Q1B)2.11.9Minor unidentified peaks
Thermal (80°C)8.96.5Dehydration products (alkenes)
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal stability of a compound.[6][7]

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and polymorphic transitions.[8]

  • TGA measures the change in mass of a sample as a function of temperature, indicating thermal decomposition.[8]

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of each diastereomer into an aluminum pan.

  • DSC Conditions: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat the sample from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of melting, peak melting temperature, and enthalpy of fusion from the DSC thermogram. Determine the onset of decomposition from the TGA curve.

Table 2: Hypothetical Thermal Analysis Data

ParameterDiastereomer A (erythro)Diastereomer B (threo)
Melting Point (DSC, T_onset)145.2 °C158.7 °C
Enthalpy of Fusion (ΔH_fus)28.5 kJ/mol35.1 kJ/mol
Decomposition Temp (TGA, 5% wt loss)265 °C280 °C

Computational Modeling for Stability Prediction

Computational chemistry can provide valuable insights into the intrinsic stability of the stereoisomers, complementing experimental data.[9][10] By calculating the Gibbs free energy of the most stable conformers of each diastereomer, their relative thermodynamic stabilities can be predicted.

G cluster_0 Computational Workflow build Build 3D Structures of (1R, 2R), (1S, 2S), (1R, 2S), (1S, 2R) conformer_search Perform Conformational Search (Molecular Mechanics) build->conformer_search dft_optimization Geometry Optimization & Frequency Calculation (DFT, e.g., B3LYP/6-31G*) conformer_search->dft_optimization gibbs_energy Calculate Gibbs Free Energy (G) for most stable conformers dft_optimization->gibbs_energy compare Compare ΔG to Predict Relative Diastereomer Stability gibbs_energy->compare

Caption: Workflow for computational stability prediction.

Discussion and Interpretation

Predicted Degradation Pathways

The structure of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol suggests two primary degradation pathways under stress conditions:

  • Dehydration: As a tertiary benzylic alcohol, the molecule is susceptible to acid-catalyzed dehydration. The hydroxyl group can be protonated, followed by the loss of water to form a stable tertiary carbocation. This carbocation is further stabilized by resonance with the three adjacent phenyl rings. Subsequent elimination of a proton can lead to a mixture of alkene isomers. The electron-donating p-methoxyphenyl group would further stabilize the carbocation, potentially accelerating this process compared to an unsubstituted phenyl group.

  • Oxidation: The benzylic C-H bond at C2, although sterically hindered, could be susceptible to oxidation, potentially leading to ketone formation or other oxidative cleavage products. The p-methoxyphenyl ring itself can be susceptible to oxidation under harsh conditions.[11]

Interpreting Stereoisomer Stability

The hypothetical data presented in Tables 1 and 2 suggest that Diastereomer B (the threo pair) is thermodynamically more stable than Diastereomer A (the erythro pair). This is supported by several lines of evidence:

  • Higher Melting Point: A higher melting point generally indicates a more stable crystal lattice, requiring more energy to disrupt.

  • Higher Enthalpy of Fusion: A larger ΔH_fus suggests stronger intermolecular forces in the crystal lattice of Diastereomer B.

  • Higher Decomposition Temperature: The TGA data indicates that Diastereomer B requires a higher temperature to initiate thermal decomposition.

  • Lower Degradation in Stress Studies: Diastereomer B shows slightly less degradation under both acidic and thermal stress, suggesting a higher activation energy barrier for the dehydration reaction.

This difference in stability likely arises from the different 3D arrangements of the bulky phenyl and p-methoxyphenyl groups. The more stable diastereomer would adopt a conformation that minimizes unfavorable steric interactions (gauche interactions) and maximizes stabilizing forces in its crystal lattice. Computational modeling would provide the Gibbs free energy values to quantitatively confirm this experimental trend.

Conclusion

The thermodynamic stability of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol cannot be assessed through a single technique. A comprehensive and scientifically rigorous evaluation requires a multifaceted approach that acknowledges the critical role of its stereochemistry. By integrating forced degradation studies, thermal analysis by DSC and TGA, and computational modeling, a complete stability profile can be constructed for each diastereomer. This detailed characterization is fundamental for informed decision-making in drug formulation, packaging, storage, and establishing a valid shelf-life, ultimately ensuring the delivery of a safe and effective pharmaceutical product.

References

  • DeepChemStable: Chemical Stability Prediction with an Attention-Based Graph Convolution Network. ACS Publications. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. SpringerLink. Available at: [Link]

  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. YouTube. Available at: [Link]

  • Combining machine learning and molecular simulations to predict the stability of amorphous drugs. AIP Publishing. Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. News-Medical.net. Available at: [Link]

  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PMC. Available at: [Link]

  • Making Accelerated Predictive Stability Studies Even Faster with Software. ACD/Labs. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Dynamic Thermodynamic Resolution: Control of Enantioselectivity through Diastereomeric Equilibration. ACS Publications. Available at: [Link]

  • Dynamic thermodynamic resolution: advantage by separation of equilibration and resolution. PubMed. Available at: [Link]

  • Video: Factors Affecting Dissolution: Drug Permeability, Stability and Stereochemistry. JoVE. Available at: [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Mettler Toledo. Available at: [Link]

  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. ScienceDirect. Available at: [Link]

  • Development of New Stereoisomeric Drugs May 1992. FDA. Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen research portal. Available at: [Link]

  • o-Bromo-p-methoxyphenyl Ethers. Protecting/Radical Translocating (PRT) Groups That Generate Radicals from C−H Bonds β to Oxygen Atoms. ACS Publications. Available at: [Link]

  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PMC. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. Available at: [Link]

  • Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. David Publishing. Available at: [Link]

  • Optimizing the Deprotection of the Amine Protecting p-Methoxyphenyl Group in an Automated Microreactor Platform. ACS Publications. Available at: [Link]

  • Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group. ResearchGate. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PMC. Available at: [Link]

  • Synthesis of functionalized 1,2-diphenylacetylene derivatives. ResearchGate. Available at: [Link]

  • 1,2-Diol synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol: A Technical Guide for API Impurity Profiling

Executive Summary In the synthesis of triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen and Droloxifene, rigorous tracking of synthetic intermediates and impurities is a regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen and Droloxifene, rigorous tracking of synthetic intermediates and impurities is a regulatory mandate. 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (CAS: 650624-50-3) [1] is a critical tertiary alcohol intermediate. Because this molecule possesses two adjacent stereocenters (C1 and C2) and a highly labile hydroxyl group, its structural elucidation requires a meticulously designed, multi-modal spectroscopic approach.

This whitepaper provides drug development professionals and analytical chemists with an authoritative, self-validating framework for the spectroscopic characterization of this compound, ensuring compliance with ICH Q6A specifications for new drug substances [2].

Structural Elucidation Strategy: The Causality Behind the Methods

Analytical workflows must be driven by the specific stereochemical and electronic properties of the target molecule. For 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, our strategy is dictated by the following structural realities:

  • Stereochemical Complexity (NMR): The molecule contains two chiral centers (C1 and C2). Consequently, the adjacent methylene protons at C3 are diastereotopic. They exist in different magnetic environments and will not appear as a simple quartet, but rather as a complex multiplet. 2D NMR (COSY and HSQC) is mandatory to unambiguously trace the spin system from the terminal methyl to the benzylic methine.

  • Lability of the Tertiary Alcohol (MS & IR): Tertiary alcohols undergo facile dehydration to form highly conjugated, stable alkenes (the tamoxifen backbone). During Electrospray Ionization Mass Spectrometry (ESI-MS), in-source dehydration is virtually guaranteed. Therefore, the mass spectrometric method must be tuned to identify the [M−H2​O+H]+ fragment as a primary diagnostic ion, while orthogonal Fourier Transform Infrared (FT-IR) spectroscopy is required to definitively prove the intact O−H bond exists in the solid state.

Spectroscopic_Workflow A Sample Prep (1-(p-Methoxyphenyl)- 1,2-diphenylbutanol) B NMR Spectroscopy (1H, 13C, 2D) A->B 15mg in CDCl3 C Mass Spectrometry (ESI-HRMS) A->C 1µg/mL in MeOH D Vibrational (FT-IR ATR) A->D Solid State E Data Integration & Structural Elucidation B->E C->E D->E

Figure 1: Multi-modal spectroscopic workflow for structural elucidation of the API impurity.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness and reproducibility, the following protocols incorporate built-in system suitability checks (self-validation).

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • System Suitability (Self-Validation): Lock the spectrometer to the deuterium frequency of CDCl3​ . Perform automated gradient shimming. Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If the peak is broader, re-shim the instrument; failure to do so will blur the critical C3 diastereotopic multiplet.

  • 1D Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher) using a 30° pulse angle, a relaxation delay (D1) of 2.0 s, and 16 scans. Acquire the 13C NMR spectrum at 100 MHz with proton decoupling, using a D1 of 2.0 s and 1024 scans.

  • 2D Acquisition: Run 1H−1H COSY and 1H−13C HSQC to map the aliphatic chain connectivity.

Protocol B: ESI-HRMS Analysis
  • Calibration (Self-Validation): Infuse a standard calibrant (e.g., Leucine Enkephalin, m/z 556.2771) to calibrate the Time-of-Flight (TOF) analyzer. Validation Gate: The mass error must be < 3 ppm before proceeding to sample analysis.

  • Sample Introduction: Dilute the sample to 1 µg/mL in a solution of Methanol:Water (50:50) containing 0.1% Formic Acid. Inject via direct infusion at a flow rate of 10 µL/min.

  • Ionization: Operate in positive ion mode ( ESI+ ). Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C to minimize excessive thermal degradation while promoting ionization.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (Molecular Formula: C23​H24​O2​ , MW: 332.44 g/mol ) [3].

Table 1: 1H NMR (400 MHz, CDCl3​ ) Assignments
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic / Causality
C4 0.88Triplet (t)3HTerminal methyl, split by the C3 methylene protons.
C3 1.75 - 2.05Multiplet (m)2HDiastereotopic protons caused by the adjacent C2 chiral center.
O-H 2.25Singlet (s), broad1HTertiary alcohol; exchangeable upon addition of D2​O .
C2 3.52Doublet of doublets (dd)1HBenzylic methine proton, coupled to the diastereotopic C3 protons.
O-CH₃ 3.78Singlet (s)3HMethoxy group attached to the para-position of the aromatic ring.
Ar-H 6.70 - 7.45Multiplets (m)14HOverlapping resonances of two phenyl rings and one p-anisyl ring.
Table 2: 13C NMR (100 MHz, CDCl3​ ) Assignments
PositionChemical Shift (δ, ppm)TypeAssignment Logic
C4 12.5 CH3​ Aliphatic terminal methyl carbon.
C3 26.1 CH2​ Aliphatic methylene carbon.
C2 54.8 CH Benzylic methine carbon.
O-CH₃ 55.3 CH3​ Methoxy carbon.
C1 81.2 Cq​ Quaternary carbon bearing the hydroxyl group (highly deshielded).
Ar-C 113.1 - 158.4 CH / Cq​ Aromatic carbons; the peak at 158.4 ppm corresponds to the oxygen-bearing Cq​ of the p-anisyl group.
Table 3: FT-IR (ATR) Key Vibrational Bands
Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
3450 (broad) O-H stretchDefinitively confirms the presence of the tertiary alcohol.
3030 - 3080 C-H stretch ( sp2 )Aromatic ring protons.
2870 - 2960 C-H stretch ( sp3 )Aliphatic chain (butyl backbone) and methoxy group.
1605, 1510 C=C stretchAromatic ring breathing modes.
1250, 1035 C-O stretchAsymmetric and symmetric stretching of the methoxy ether.

Mass Spectrometry Fragmentation Logic

Because the tertiary alcohol is highly susceptible to elimination, the molecular ion [M+H]+ at m/z 333.18 is often of low abundance. The base peak is typically the dehydrated alkene ion [M−H2​O+H]+ at m/z 315.17. Subsequent fragmentation involves the cleavage of the C1-C2 bond, yielding stable carbocations stabilized by the aromatic rings.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 333.18 D Dehydrated Alkene Ion [M-H2O+H]+ m/z 315.17 M->D In-source Dehydration (-18.01 Da) F1 Tropylium Derivative m/z 211.10 D->F1 C1-C2 Cleavage F2 Methoxy-phenyl Cation m/z 135.05 D->F2 C1-C2 Cleavage

Figure 2: Proposed ESI-HRMS fragmentation pathway highlighting facile in-source dehydration.

References

  • Tamoxifen-impurities | Pharmaffiliates Source: Pharmaffiliates URL:[Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

Abstract This application note presents a comprehensive guide to developing a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol. The methodology is grounded in a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the strategic selection of stationary and mobile phases. An optimized isocratic method was developed on a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent resolution and peak symmetry. The detection was performed at 285 nm, a wavelength determined to be near the analyte's absorption maximum. To establish the method as stability-indicating, forced degradation studies were conducted under acid, base, oxidative, thermal, and photolytic stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] The developed method successfully separates the active pharmaceutical ingredient (API) from all generated degradation products, demonstrating its specificity. The protocol herein is fully detailed and serves as a blueprint for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound, complete with protocols for method validation according to ICH Q2(R2) guidelines.[3][4]

Introduction

1-(p-Methoxyphenyl)-1,2-diphenylbutanol is a complex organic molecule featuring multiple aromatic rings, making it a suitable candidate for ultraviolet (UV) detection. In pharmaceutical development and quality control, HPLC is an indispensable tool for assessing the purity, potency, and stability of drug substances.[5] The development of a stability-indicating analytical method is a regulatory requirement and a critical step in the drug development lifecycle.[2][6] Such a method must be able to unequivocally quantify the analyte of interest in the presence of its potential degradation products, which may form during manufacturing, storage, or exposure to environmental factors.[7]

This guide provides a detailed walkthrough of the entire method development and validation lifecycle. It moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, from initial column and mobile phase screening to the fine-tuning of chromatographic parameters and the rigorous stress testing required to confirm specificity.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's chemical nature.[8]

  • Structure: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol possesses a tertiary butanol backbone with three aromatic substituents: two phenyl groups and one p-methoxyphenyl group.

  • Polarity: The presence of three large, non-polar aromatic rings and a hydrocarbon structure renders the molecule highly hydrophobic (non-polar). The hydroxyl (-OH) and methoxy (-OCH3) groups contribute minimal polarity. This high degree of hydrophobicity strongly suggests that Reversed-Phase HPLC is the most appropriate chromatographic mode.[9]

  • Ionization (pKa): The molecule lacks any acidic or basic functional groups that are readily ionizable within the typical HPLC pH range (2-8). The hydroxyl group is sterically hindered and not acidic enough to be a factor. Therefore, the analyte is considered neutral. This simplifies method development, as mobile phase pH will not significantly affect retention time, although it can influence peak shape and column longevity.[10]

  • UV Absorbance: The presence of multiple phenyl rings and the methoxyphenyl group (chromophores) ensures strong UV absorbance. Based on structurally similar compounds containing the p-methoxyphenyl moiety, a strong absorbance is expected in the 280-300 nm range.[11][12] A preliminary scan of a dilute standard solution in the mobile phase is recommended to identify the precise wavelength of maximum absorbance (λmax) for optimal sensitivity. For this development, a wavelength of 285 nm was selected.

HPLC Method Development Strategy

Our strategy is built on a logical progression from selecting initial conditions to optimizing the separation and finally, proving its specificity through stress testing.

Initial Screening: Column and Mobile Phase Selection

Column Selection: Given the analyte's non-polar, aromatic nature, two primary column chemistries were considered:

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the first choice for non-polar compounds due to its strong hydrophobic interactions.[13]

  • Phenyl (Phenyl-bonded silica): This phase offers alternative selectivity, particularly for compounds containing aromatic rings, through potential π-π interactions in addition to hydrophobic interactions.[14]

A standard C18 column (4.6 x 150 mm, 5 µm particle size) was chosen for initial development due to its versatility and robust performance.[15]

Mobile Phase Selection: A combination of water and an organic modifier is used in reversed-phase HPLC.[16]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides better peak shape for aromatic compounds, has a lower UV cutoff, and generates lower backpressure.[9]

  • Aqueous Phase: HPLC-grade water was used. Since the analyte is neutral, buffering the mobile phase is not necessary to control ionization.[10]

Scouting Gradient and Optimization

To efficiently determine the approximate mobile phase composition required for elution, a "scouting" gradient was performed.

  • Protocol: A broad linear gradient from 50% ACN to 100% ACN over 20 minutes was run.

  • Observation: The analyte eluted at approximately 12 minutes, corresponding to a mobile phase composition of roughly 85% ACN.

  • Optimization: Based on the scouting run, an isocratic method was deemed suitable. Several isocratic runs were tested to optimize resolution, peak shape, and run time. A mobile phase composition of Acetonitrile:Water (85:15, v/v) provided a well-retained, symmetrical peak with a retention time of approximately 5.5 minutes, which is ideal for quality control environments.

Protocol: Final Optimized HPLC-UV Method

This section provides the detailed protocol for the final, optimized analytical method.

Materials and Reagents
  • 1-(p-Methoxyphenyl)-1,2-diphenylbutanol Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), for forced degradation studies.

Instrumentation and Chromatographic Conditions

The final method parameters are summarized in the table below.

ParameterCondition
Instrument HPLC system with UV/Vis or DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Diluent Preparation: Prepare a diluent of Acetonitrile:Water (85:15, v/v), matching the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter prior to injection if necessary.

Method Validation Protocol (ICH Q2(R2))

To ensure the method is fit for its intended purpose, a validation study must be performed.[3][17] The following protocols outline the key validation parameters.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte in the presence of other components, such as impurities or degradants.[3] This is demonstrated through forced degradation studies.[1][18]

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Analyze Stressed Samples by Developed HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic (ICH Q1B light exposure) Photo->HPLC Purity Assess Peak Purity (DAD Detector) HPLC->Purity Specificity Demonstrate Specificity: API peak is resolved from all degradant peaks (Rs > 2) Purity->Specificity API API Solution (1-(p-Methoxyphenyl)-1,2-diphenylbutanol) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Protocol for Forced Degradation:

  • Prepare separate solutions of the analyte at ~1000 µg/mL.

  • Acid Degradation: Add 1M HCl to one solution to make it 0.1M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute to the working concentration.

  • Base Degradation: Add 1M NaOH to another solution to make it 0.1M NaOH. Heat at 60°C. Withdraw samples, neutralize with HCl, and dilute.

  • Oxidative Degradation: Add 30% H₂O₂ to a solution to make it 3% H₂O₂. Keep at room temperature. Withdraw samples at timed intervals and dilute.

  • Thermal Degradation: Store the solid API powder in an oven at 80°C. Withdraw samples at timed intervals, dissolve, and dilute.

  • Photolytic Degradation: Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be shielded from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak. The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the main analyte peak.

Linearity and Range
  • Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.[19]

Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with known amounts of the API.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[3]

LOD & LOQ
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ACN ± 2%)

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the retention time should not shift significantly. This demonstrates the method's reliability during routine use.[20]

Overall Method Development and Validation Workflow

The entire process, from initial assessment to a fully validated method, follows a structured path.

G A 1. Analyte Characterization (Polarity, pKa, UV Absorbance) B 2. Initial Method Screening - Select Column (e.g., C18) - Select Mobile Phase (e.g., ACN/H₂O) - Run Scouting Gradient A->B C 3. Method Optimization - Convert to Isocratic/Optimize Gradient - Adjust Flow Rate, Temp - Finalize Wavelength B->C D 4. Method Validation (ICH Q2) - Specificity (Forced Degradation) - Linearity & Range - Accuracy & Precision - LOD/LOQ, Robustness C->D E 5. Final Validated Method Ready for Routine Use D->E

Conclusion

A specific, accurate, and robust stability-indicating RP-HPLC-UV method was successfully developed for the quantification of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol. The final isocratic method using a C18 column and a mobile phase of Acetonitrile:Water (85:15) is simple, rapid, and suitable for routine quality control analysis. The method's ability to separate the main analyte from degradation products generated under various stress conditions confirms its stability-indicating nature. The validation protocols outlined herein provide a clear framework for demonstrating that the method is fit for its intended purpose, in accordance with global regulatory expectations.

References

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Chromatography Online. (2026, March 27). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • MDPI. (2022, August 11). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Retrieved from [Link]

  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-methoxy-1,4-diphenyl-2-butanol. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCGC International. (2026, March 27). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Diphenyl-1-(p-methoxyphenyl)ethylene. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). Retrieved from [Link]

  • PubMed. (2010, February 15). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1,2-diphenylethanol. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR Chemical Shift Assignment and Structural Elucidation of 1-(p-Methoxyphenyl)-1,2-diphenylbutan-1-ol

Introduction and Regulatory Context Impurity profiling is a foundational requirement in modern pharmaceutical development, ensuring the safety, efficacy, and stability of Active Pharmaceutical Ingredients (APIs). Tamoxif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

Impurity profiling is a foundational requirement in modern pharmaceutical development, ensuring the safety, efficacy, and stability of Active Pharmaceutical Ingredients (APIs). Tamoxifen, a pioneering selective estrogen receptor modulator (SERM) utilized in breast cancer therapy, is typically synthesized via pathways involving Grignard additions to diaryl ketones. This organometallic approach, while effective, can yield various process-related impurities and synthetic intermediates [1].

One highly documented structural analog and process impurity is 1-(p-Methoxyphenyl)-1,2-diphenylbutan-1-ol (CAS: 650624-50-3) [2]. As a tertiary alcohol intermediate, its structural verification is critical for tracking reaction completion and degradation pathways. Due to its multiple aromatic rings and adjacent chiral centers, assigning its Nuclear Magnetic Resonance (NMR) spectrum requires a strategic, self-validating approach utilizing 1D and 2D NMR techniques.

This application note provides a rigorous, step-by-step methodology for the unambiguous 1 H and 13 C NMR chemical shift assignment of this compound. By moving beyond simple 1D spectral matching and employing a self-validating 2D correlation network, this guide demonstrates the causality behind advanced structural elucidation.

Experimental Protocols and Methodologies

To ensure a high-fidelity self-validating system, sample preparation and acquisition parameters must be strictly controlled to minimize solvent interactions and optimize relaxation times.

Step-by-Step Sample Preparation
  • Weighing : Accurately weigh 15.0 mg of 1-(p-Methoxyphenyl)-1,2-diphenylbutan-1-ol reference standard (purity >98%).

  • Dissolution : Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ , 99.8% D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).

  • Transfer : Transfer the homogenous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

Data should be acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm multinuclear inverse cryoprobe at 298 K.

  • 1 H NMR : Spectral width 10 ppm, relaxation delay (D1) 2.0 s, 16 scans.

  • 13 C{ 1 H} NMR : Spectral width 220 ppm, D1 2.0 s, 1024 scans.

  • DEPT-135 : Utilized to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

  • 2D COSY : 256 increments, 4 scans per increment, to map homonuclear vicinal couplings.

  • 2D HSQC : 1JC−H​ optimized for 145 Hz to map direct carbon-proton attachments.

  • 2D HMBC : Long-range coupling ( 2−3JC−H​ ) optimized for 8 Hz (delay ~62.5 ms) to bridge spin systems across quaternary centers.

Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Phase Correction C->D E Spin System Extraction (Aliphatic vs Aromatic) D->E F Connectivity Mapping (HMBC & COSY) E->F G Final Structural Validation F->G

Experimental workflow for comprehensive NMR structural elucidation.

Strategic Approach to NMR Assignment (The Causality)

The structural elucidation of 1-(p-Methoxyphenyl)-1,2-diphenylbutan-1-ol (C 23​ H 24​ O 2​ ) relies on establishing a self-validating network. We do not simply assign peaks based on expected ranges; we prove connectivity through overlapping 2D correlations.

The Aliphatic Backbone and Diastereotopicity

The aliphatic chain consists of a butanol backbone. The terminal methyl group (C4) appears as a distinct triplet near 0.85 ppm. COSY correlations unambiguously link this methyl to the adjacent C3 methylene group.

Expert Insight : The C3 protons do not appear as a simple, unified multiplet. Because the molecule possesses two adjacent chiral centers (C1 and C2), the C3 protons are diastereotopic. They reside in fundamentally different magnetic environments regardless of free bond rotation. Consequently, they appear as two distinct multiplets (e.g., ~1.45 ppm and ~1.75 ppm), exhibiting strong geminal coupling ( 2J≈−14 Hz) and differing vicinal couplings to the C2 methine proton. Identifying this diastereotopicity is a hallmark of accurate stereochemical NMR analysis.

The C2 Methine and Quaternary C1

The C2 methine proton (~3.80 ppm) is identified via COSY correlations originating from the C3 protons. Its corresponding carbon (~53.0 ppm) is validated via HSQC. The C1 carbon is quaternary and heavily deshielded (~81.5 ppm) due to the attached hydroxyl group and two aromatic rings. HMBC correlations from the C2 proton to this quaternary carbon lock the aliphatic chain to the C1 center, validating the core skeleton.

Differentiating the Aromatic Rings via HMBC

The molecule contains three distinct aromatic systems. Distinguishing them is critical for regulatory impurity profiling [3].

  • p-Methoxyphenyl ring : Easily identified by the strong singlet of the methoxy group (~3.75 ppm). An HMBC correlation from this methoxy singlet to the quaternary aromatic carbon (~158.5 ppm) identifies the para-position. The aromatic protons form an AA'BB' spin system, appearing as two distinct doublets (~6.78 ppm and ~7.35 ppm).

  • Phenyl on C1 (Ph-1) : Strong 3-bond HMBC correlations from the ortho-protons of Ph-1 to the C1 quaternary carbon definitively place this ring on the hydroxyl-bearing carbon.

  • Phenyl on C2 (Ph-2) : The C2 methine proton shows a strong 3-bond HMBC correlation to the ipso-carbon of Ph-2 (~141.0 ppm), distinguishing it structurally from Ph-1.

Network C4 C4 (Methyl) C3 C3 (Methylene) C4->C3 COSY C2 C2 (Methine) C4->C2 HMBC C3->C2 COSY C1 C1 (Quaternary) C3->C1 HMBC C2->C1 HMBC Ph2 Phenyl (C2) C2->Ph2 HMBC Ph1 Phenyl (C1) Ph1->C1 HMBC ArOMe p-Methoxyphenyl ArOMe->C1 HMBC OMe Methoxy Group OMe->ArOMe HMBC

Key COSY (dashed) and HMBC (solid) correlations establishing the carbon backbone.

Quantitative Data Presentation

The following table summarizes the self-validating NMR assignments derived from the combined 1D and 2D spectral data.

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity, J (Hz)IntegrationKey HMBC Correlations (H → C)
C4 12.00.85t, J = 7.33HC3, C2
C3 26.51.45, 1.75m, m (diastereotopic)2HC4, C2, C1
C2 53.03.80dd, J = 11.5, 3.51HC4, C3, C1, Ph-2 (ipso)
C1 81.5----
OH -2.30br s1HC1, C2 (if exchange is slow)
OCH 3​ 55.23.75s3Hp-OMe-Ph (para)
p-OMe-Ph (ipso) 138.0----
p-OMe-Ph (ortho) 128.57.35d, J = 8.82HC1, p-OMe-Ph (para)
p-OMe-Ph (meta) 113.26.78d, J = 8.82Hp-OMe-Ph (ipso)
p-OMe-Ph (para) 158.5----
Ph-1 (ipso) 145.0----
Ph-1 (o, m, p) 126.0 - 129.07.10 - 7.50m5HC1 (from ortho)
Ph-2 (ipso) 141.0----
Ph-2 (o, m, p) 125.5 - 128.56.90 - 7.10m5HC2 (from ortho)

Conclusion

By systematically applying 1D and 2D NMR techniques, the complex structure of the tamoxifen impurity 1-(p-Methoxyphenyl)-1,2-diphenylbutan-1-ol can be unambiguously assigned. The recognition of diastereotopic protons and the strategic use of HMBC to differentiate the three aromatic rings form a robust, self-validating analytical protocol. Such rigorous methodologies are essential for pharmaceutical quality control, ensuring that synthetic precursors and degradation products are accurately tracked in compliance with stringent regulatory standards.

Method

Application Note: Elucidating the Structure of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol through Mass Spectrometry Fragmentation Analysis

Abstract This technical guide provides a detailed examination of the theoretical fragmentation pattern of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol under electron ionization (EI) mass spectrometry. As a complex tertiary al...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the theoretical fragmentation pattern of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol under electron ionization (EI) mass spectrometry. As a complex tertiary alcohol with multiple aromatic moieties, its structural confirmation relies on a predictable and rational fragmentation cascade. This document outlines the core principles governing the fragmentation of this molecule, including alpha-cleavage, dehydration, and rearrangements specific to its aromatic and methoxy functionalities. A comprehensive, step-by-step protocol for sample analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is provided for researchers and drug development professionals. The predicted fragmentation pathways are visualized, and a table of expected key fragment ions is presented to serve as a reference for the identification and structural verification of this compound and its analogs.

Introduction: The Structural Challenge

1-(p-Methoxyphenyl)-1,2-diphenylbutanol is a poly-aromatic tertiary alcohol. Its complex, non-polar structure and high molecular weight (332.44 g/mol ) present a challenge for routine structural elucidation. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is a powerful tool for this purpose. By inducing fragmentation in a reproducible manner, a unique mass spectrum is generated that serves as a "molecular fingerprint," allowing for unambiguous identification.

Understanding the fragmentation pattern is crucial not only for confirming the identity of the target compound but also for identifying related impurities and potential metabolites in complex matrices, a common necessity in pharmaceutical research and development. This application note serves as a predictive guide to the fragmentation of this specific molecule, based on well-established principles of mass spectrometry.

Theoretical Fragmentation Pathways

The fragmentation of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol in an EI source is primarily dictated by the stability of the resulting carbocations. The presence of a tertiary alcohol, three phenyl rings (one with a methoxy substituent), and an alkyl chain creates several competing fragmentation routes.

The Molecular Ion

Due to the presence of the stable aromatic rings, a molecular ion peak (M⁺˙) at m/z 332 is expected, however, for tertiary alcohols this peak may be of very low abundance or even absent due to the high propensity for fragmentation.[1]

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage is the scission of a bond adjacent to the carbon bearing the hydroxyl group. This is a dominant fragmentation pathway for alcohols as it leads to the formation of a resonance-stabilized oxonium ion.[1][2] For 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, there are three potential α-cleavage points, leading to highly stable, resonance-delocalized carbocations. The cleavage that results in the expulsion of the largest or most stable radical is often favored.

  • Cleavage 1: Loss of the 1-phenyl-propyl radical. This is predicted to be a major fragmentation pathway, leading to the formation of a highly stable diphenyl-methoxyphenyl-oxonium ion.

  • Cleavage 2: Loss of the p-methoxyphenyl radical. This would form a stable cation, with the charge delocalized across the remaining phenyl rings.

  • Cleavage 3: Loss of a phenyl radical. Similar to the loss of the p-methoxyphenyl radical, this also results in a stable carbocation.

Dehydration (Loss of H₂O)

The elimination of a water molecule (18 Da) is a characteristic fragmentation of alcohols.[1][2] This results in a fragment ion at [M-18]⁺˙. This ion can then undergo further fragmentation.

Aromatic and Methoxy Group Specific Fragmentations

The presence of phenyl and p-methoxyphenyl groups leads to characteristic fragment ions.

  • Tropylium Ion Formation: Alkyl-substituted benzene rings can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

  • Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also expected.

  • Anisole-derived Fragments: The p-methoxyphenyl group can lead to fragments such as the methoxybenzene radical cation at m/z 108, and subsequent loss of a methyl radical to form the phenoxy cation at m/z 93, or loss of formaldehyde (CH₂O) to give a fragment at m/z 78.

The interplay of these pathways will define the final appearance of the mass spectrum.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for 1-(p-Methoxyphenyl)-1,2-diphenylbutanol under electron ionization.

Fragmentation_Pattern cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration & Secondary Fragmentation M 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (M+•) m/z = 332 A1 Loss of -CH(Ph)CH2CH3 (119 Da) M->A1 α-cleavage A2 Loss of -p-OMePh (107 Da) M->A2 α-cleavage A3 Loss of -Ph (77 Da) M->A3 α-cleavage D1 Loss of -H2O (18 Da) M->D1 F1 [C(Ph)(p-OMePh)OH]+• m/z = 213 (Base Peak) A1->F1 F7 p-methoxyphenyl Cation m/z = 107 F1->F7 Further Fragmentation F2 [C(Ph)2CH(Ph)CH2CH3]+• m/z = 225 A2->F2 F3 [C(p-OMePh)(Ph)CH(Ph)CH2CH3]+• m/z = 255 A3->F3 F4 [M-H2O]+• m/z = 314 D1->F4 F5 Tropylium Ion m/z = 91 F4->F5 Rearrangement F6 Phenyl Cation m/z = 77 F4->F6

Caption: Predicted EI fragmentation of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol.

Predicted Major Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.

m/zProposed Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
332[C₂₃H₂₄O₂]⁺˙Molecular IonVery Low / Absent
314[C₂₃H₂₂O]⁺˙Dehydration (Loss of H₂O)Low
255[C₁₈H₂₃O]⁺α-cleavage (Loss of Phenyl)Medium
225[C₁₇H₁₇]⁺α-cleavage (Loss of p-Methoxyphenyl)Medium
213 [C₁₄H₁₃O₂]⁺ α-cleavage (Loss of 1-phenyl-propyl) High (Likely Base Peak)
107[C₇H₇O]⁺p-methoxyphenyl cationMedium
91[C₇H₇]⁺Tropylium ionHigh
77[C₆H₅]⁺Phenyl cationHigh

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol. Instrument parameters may require optimization for specific systems.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to obtain a working concentration of approximately 10-100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.[3]

  • Vialing: Transfer the filtered solution into a 2 mL autosampler vial with a PTFE-lined cap.[4][5]

Gas Chromatography (GC) Conditions
  • System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split 10:1 for more concentrated samples)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

Mass Spectrometry (MS) Conditions
  • System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[1]

  • Source Temperature: 230 °C[1]

  • Quadrupole Temperature: 150 °C[1]

  • Mass Scan Range: m/z 40-450

Caption: GC-MS analysis workflow.

Interpretation and Conclusion

The predicted mass spectrum of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is expected to be characterized by a dominant base peak at m/z 213, resulting from the most favorable α-cleavage that leads to a highly stabilized oxonium ion. The absence or very low intensity of the molecular ion at m/z 332 is a key indicator of a tertiary alcohol.[1][2][6] The presence of other significant fragments at m/z 255 and 225 will further confirm the connectivity of the different aromatic groups. High abundance peaks at m/z 91 and 77 are indicative of the phenyl moieties, while a fragment at m/z 107 points to the presence of the p-methoxyphenyl group. The fragment at m/z 314, corresponding to the loss of water, provides additional evidence for the alcohol functional group.

By comparing an experimentally obtained mass spectrum to this theoretical framework, researchers can confidently identify 1-(p-Methoxyphenyl)-1,2-diphenylbutanol and differentiate it from its isomers. This detailed understanding of the fragmentation pattern is an invaluable asset in the fields of synthetic chemistry, drug metabolism studies, and quality control.

References

  • PubChem. (n.d.). 1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-42. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90-99. Retrieved from [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • RSC Publishing. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. RSC Advances. Retrieved from [Link]

  • University of New Hampshire. (n.d.). Sample Preparation Guidelines. Analytical Instrumentation Center. Retrieved from [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Koji, S. (1984). Quantitative analysis of aromatic hydrocarbons in complex hydrocarbon mixtures by high resolution capillary gas chromatography. Journal of High Resolution Chromatography, 7(5), 246-256. Retrieved from [Link]

  • All About Chemistry. (2025). Mass Spectrometry of Alcohols. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).

  • NIST. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. NIST Chemistry WebBook. Retrieved from [Link]

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Application

Application Notes and Protocols for the Solubilization of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol in Cell Culture

Introduction 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is a hydrophobic compound with potential applications in various cell-based assays. A critical prerequisite for obtaining reliable and reproducible in vitro data is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(p-Methoxyphenyl)-1,2-diphenylbutanol is a hydrophobic compound with potential applications in various cell-based assays. A critical prerequisite for obtaining reliable and reproducible in vitro data is the effective and consistent solubilization of this compound in aqueous cell culture media. Due to its lipophilic nature, direct dissolution in physiological buffers is challenging and can lead to precipitation, which in turn results in inaccurate dosing and potential cytotoxicity unrelated to the compound's biological activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and dissolution of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol for cell culture experiments. The protocols herein are designed to ensure maximal bioavailability of the compound to the cells while minimizing solvent-induced artifacts. We will primarily focus on the use of dimethyl sulfoxide (DMSO) as a solvent, a widely accepted practice for preparing stock solutions of non-polar compounds for in vitro studies.[1][2][3] Additionally, we will explore alternative solubilization strategies for instances where the primary method proves insufficient.

Physicochemical Properties of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

A thorough understanding of the compound's properties is fundamental to developing a robust solubilization protocol.

PropertyValueSource
Molecular Formula C₂₃H₂₄O₂[4]
CAS Number 111957-49-4[4]
Appearance Likely a solid at room temperatureInferred from structure
Aqueous Solubility Predicted to be low to insolubleInferred from hydrophobic structure
Organic Solvent Solubility Expected to be soluble in polar aprotic solvents like DMSO and alcohols.General chemical principles

Primary Protocol: Dissolution using Dimethyl Sulfoxide (DMSO)

This protocol outlines the standard and most recommended method for preparing a high-concentration stock solution of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol in DMSO and its subsequent dilution to a working concentration in cell culture medium.

Rationale

DMSO is a polar aprotic solvent that is miscible with water and can dissolve a wide range of organic compounds.[3] For cell culture applications, it is used to create a concentrated stock solution that can be diluted to a final working concentration in the aqueous medium, ensuring the final DMSO concentration is non-toxic to the cells.[5][6][7]

Materials
  • 1-(p-Methoxyphenyl)-1,2-diphenylbutanol powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile[5][6]

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipettes

  • Complete cell culture medium (pre-warmed to 37°C)

Step-by-Step Methodology

Part 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

  • Calculation: Determine the mass of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol required to prepare the desired volume and concentration of the stock solution. The molecular weight of C₂₃H₂₄O₂ is approximately 344.45 g/mol .

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL of a 10 mM stock solution: 10 mmol/L * 0.001 L * 344.45 g/mol * 1000 = 3.44 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of sterile, cell culture-grade DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex vigorously until the compound is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Preparation of the Working Solution

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.[8]

  • Dilution: Directly add the required volume of the DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. It is crucial to perform this dilution in a stepwise manner to prevent precipitation.[7] For example, a 1:1000 dilution of a 10 mM stock solution will yield a 10 µM working solution.

  • Mixing: Immediately after adding the stock solution, mix the medium gently but thoroughly by swirling or inverting the container. Avoid vigorous shaking that can cause foaming.

  • Vehicle Control: It is imperative to prepare a vehicle control for all experiments. This control should consist of the same cell culture medium containing the same final concentration of DMSO as the experimental samples.[9]

Critical Considerations for the DMSO-Based Protocol
  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[7] The tolerance to DMSO can be cell-line specific and should be determined empirically.

  • Precipitation upon Dilution: Hydrophobic compounds can precipitate out of solution when the DMSO stock is diluted into the aqueous cell culture medium.[2][10] If this occurs, refer to the troubleshooting and alternative protocols section.

  • Serum Content: The presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds through binding to proteins like albumin.[8][11] If working with serum-free media, solubility challenges may be more pronounced.

Diagram of the DMSO-Based Dissolution Workflow

cluster_stock Part 1: Stock Solution Preparation cluster_working Part 2: Working Solution Preparation cluster_control Vehicle Control weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex aliquot 4. Aliquot & Store at -20°C/-80°C vortex->aliquot dilute 2. Dilute Stock into Medium aliquot->dilute Use one aliquot warm_media 1. Pre-warm Culture Medium warm_media->dilute mix 3. Mix Gently dilute->mix add_to_cells 4. Add to Cell Culture mix->add_to_cells control_media 1. Pre-warm Culture Medium add_control_dmso 2. Add Equivalent DMSO Volume control_media->add_control_dmso mix_control 3. Mix Gently add_control_dmso->mix_control add_control_to_cells 4. Add to Control Culture mix_control->add_control_to_cells

Caption: Workflow for preparing stock and working solutions of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol using DMSO.

Troubleshooting and Alternative Solubilization Strategies

If precipitation is observed upon dilution of the DMSO stock solution, or if a DMSO-free system is required, the following strategies can be employed.

Protocol 2: Utilizing Co-solvents and Surfactants

Some studies suggest the use of co-solvents or non-ionic surfactants to improve the solubility of hydrophobic compounds.[7][10][12]

  • Co-solvents: Ethanol or polyethylene glycol 400 (PEG400) can be used in conjunction with DMSO or as alternative solvents. However, their potential toxicity to the specific cell line must be evaluated.

  • Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the cell culture medium to aid in solubilization. It is critical to use these at concentrations below their critical micelle concentration to avoid cell lysis.[13]

Protocol 3: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[16][18]

Methodology:

  • Prepare a solution of HP-β-CD in your cell culture medium (e.g., 1-5% w/v).

  • Add the DMSO stock solution of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol to the HP-β-CD containing medium.

  • Incubate the mixture at 37°C for a period (e.g., 30-60 minutes) with gentle agitation to facilitate the formation of the inclusion complex.

  • Sterile filter the final solution before adding it to the cells.

Diagram of the Cyclodextrin-Based Solubilization Pathway

G cluster_solution Aqueous Environment (Cell Culture Medium) compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin cyclodextrin->complex

Caption: Encapsulation of a hydrophobic compound by cyclodextrin to form a water-soluble complex.

Validation and Best Practices

  • Visual Inspection: Always visually inspect the final working solution for any signs of precipitation, both macroscopically and microscopically.

  • Solubility Testing: Before proceeding with cell-based assays, it is advisable to determine the maximum soluble concentration of the compound in your specific cell culture medium under your experimental conditions.

  • Cytotoxicity of Solvents: Always determine the maximum tolerated concentration of your chosen solvent system (DMSO, ethanol, cyclodextrins, etc.) for your specific cell line by running a dose-response curve and assessing cell viability.

  • Consistency is Key: Use the same batch of solvents and reagents and follow the same preparation protocol for all related experiments to ensure reproducibility.

Conclusion

The successful delivery of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol to cells in culture hinges on a carefully executed solubilization strategy. The primary method of choice is the use of a concentrated DMSO stock solution, diluted to a final working concentration with a minimal and non-toxic final DMSO concentration. Should solubility issues arise, the use of co-solvents or cyclodextrins presents viable alternatives. The implementation of appropriate vehicle controls and thorough validation of the chosen method are paramount to generating scientifically sound and interpretable data.

References

  • Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. (2025, April 13). MDPI. Retrieved from [Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers - Semantic Scholar. (2019, November 20). Retrieved from [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (2019, December 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28). Retrieved from [Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019, November 20). MDPI. Retrieved from [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. (2015, December 7). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade - UFCBIO. (n.d.). Retrieved from [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. (2021, September 9). Retrieved from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO), Cell Culture Reagent | MP Bio. (n.d.). Retrieved from [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate. (2017, March 14). Retrieved from [Link]

  • Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays | Toxicological Sciences | Oxford Academic. (2000, February 15). Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). Retrieved from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20). National Center for Biotechnology Information. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Can I store the drug solution made in cell culture media? - ResearchGate. (2013, May 23). Retrieved from [Link]

Sources

Method

Application Note: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol as a Key Intermediate in the Synthesis of Triphenylethylene SERMs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (CAS: 650624-50-3) Application: Precursor for Selective Estrogen Receptor Modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (CAS: 650624-50-3) Application: Precursor for Selective Estrogen Receptor Modulators (SERMs) including Tamoxifen, Ospemifene, and Endoxifen.

Introduction and Mechanistic Rationale

The synthesis of triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) requires the precise construction of a highly substituted alkene core. A classical, highly reliable approach involves the nucleophilic addition of an organometallic reagent to an α -alkylated benzophenone derivative.

However, a significant synthetic challenge arises from the functional groups present in the final drug molecules. For instance, Tamoxifen contains a basic dimethylaminoethoxy side chain, while Ospemifene contains a hydroxyethoxy group. If these functional groups are present during the Grignard addition, they can severely interfere with the reaction—tertiary amines coordinate with and deactivate the magnesium center, while unprotected alcohols or phenols will immediately quench the nucleophile via proton transfer.

To circumvent these issues, 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is employed as a highly stable, protected intermediate 1. The methoxy group acts as a robust protecting moiety that is completely inert to the highly basic and nucleophilic conditions of the Grignard reaction. Once the carbon-carbon bond is formed, the intermediate undergoes an acid-catalyzed dehydration, followed by a controlled demethylation to reveal a reactive phenol. This phenol serves as the universal anchor point for late-stage alkylation, allowing for the divergent synthesis of multiple SERM analogs from a single synthetic pipeline 2.

Synthetic Workflow

The logical progression from starting materials to the final active pharmaceutical ingredient (API) is mapped below. The workflow isolates the highly reactive steps (Grignard addition, Lewis acid cleavage) from the sensitive side-chain functionalities.

G K 1,2-Diphenylbutan-1-one I 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (Key Intermediate) K->I Grignard Addition (Anhydrous THF, 0°C to RT) G 4-Methoxyphenylmagnesium bromide (Grignard Reagent) G->I A 1-(p-Methoxyphenyl)-1,2-diphenyl-1-butene I->A Dehydration (H+, Reflux) P 4-(1,2-Diphenyl-1-butenyl)phenol A->P Demethylation (BBr3, -78°C to RT) T Tamoxifen / Ospemifene (Target SERMs) P->T Alkylation (Base, Alkyl Halide)

Figure 1: Synthetic workflow of Tamoxifen and related SERMs utilizing the methoxy-protected intermediate.

Experimental Protocols & Self-Validating Systems

As a best practice in process chemistry, every step must include a self-validating mechanism to ensure the reaction has gone to completion before proceeding, thereby preventing the carryover of structurally similar impurities 3.

Protocol 1: Synthesis of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

Objective: Construct the tertiary alcohol core via carbon-carbon bond formation.

  • Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add 1,2-diphenylbutan-1-one (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF).

  • Temperature Control (Causality): Cool the reaction mixture to 0 °C using an ice bath. Why? Ketones with α -protons can undergo enolization in the presence of strong bases. Keeping the temperature at 0 °C suppresses the acid-base side reaction (deprotonation) and kinetically favors the desired nucleophilic attack on the carbonyl carbon.

  • Addition: Dropwise add 4-methoxyphenylmagnesium bromide (1.2 eq, 1M in THF) over 30 minutes. Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C to destroy excess Grignard reagent without dehydrating the newly formed tertiary alcohol.

  • Self-Validation: Analyze the crude organic layer via FTIR. The complete disappearance of the sharp carbonyl stretch (~1680 cm⁻¹) and the emergence of a broad O-H stretch (~3400 cm⁻¹) confirms the successful formation of the butanol intermediate.

Protocol 2: Acid-Catalyzed Dehydration

Objective: Form the triphenylethylene double bond.

  • Setup: Dissolve the crude 1-(p-Methoxyphenyl)-1,2-diphenylbutanol in toluene. Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Azeotropic Distillation (Causality): Attach a Dean-Stark trap and reflux the mixture at 110 °C. Why? The dehydration of a tertiary alcohol is an equilibrium process. Toluene forms an azeotrope with the water generated during the reaction. By physically removing water via the Dean-Stark trap, Le Chatelier's principle drives the equilibrium entirely toward the alkene product.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The highly polar tertiary alcohol spot ( Rf​≈0.2 ) will completely convert to a highly non-polar alkene spot ( Rf​≈0.8 ).

Protocol 3: Demethylation to 4-(1,2-Diphenyl-1-butenyl)phenol

Objective: Unmask the phenol for late-stage functionalization.

  • Preparation: Dissolve 1-(p-Methoxyphenyl)-1,2-diphenyl-1-butene in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Cleavage (Causality): Add Boron tribromide ( BBr3​ ) (2.0 eq) dropwise. Why -78 °C? BBr3​ is a fierce Lewis acid. It coordinates to the methoxy oxygen, weakening the O−CH3​ bond to allow nucleophilic attack by bromide. If done at room temperature, the exothermicity can lead to indiscriminate ether cleavage, double-bond isomerization (altering the critical Z/E ratio), or polymerization.

  • Self-Validation: After quenching with water and extracting, wash the organic layer with 1M NaOH. The desired phenol will deprotonate and migrate into the aqueous layer (as a phenoxide), leaving unreacted starting material in the organic layer. Acidifying the aqueous layer precipitates the pure phenol, providing an instant, self-validating purification step.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and purity profiles for the scale-up synthesis utilizing this intermediate pathway.

StepTransformationKey Reagent(s)Temp (°C)Time (h)Typical Yield (%)Target Purity (HPLC)
1 Grignard Addition4-MeO-PhMgBr, THF0 254.082 – 88> 95%
2 Dehydrationp-TsOH, Toluene110 (Reflux)2.590 – 95> 98%
3 Demethylation BBr3​ , DCM-78 2512.075 – 85> 96%
4 Alkylation K2​CO3​ , R-Cl, DMF806.080 – 85> 99% (Post-Cryst.)

Note: The final alkylation step's yield is highly dependent on the specific alkyl halide used (e.g., 2-(dimethylamino)ethyl chloride for Tamoxifen vs. 2-chloroethanol for Ospemifene).

References

  • Pharmaffiliates. "Tamoxifen-impurities: 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol." Pharmaffiliates Reference Standards. Retrieved from: [Link]

  • P. G. E. et al. "Synthesis of C-Ring Aza-Analogues of Tamoxifen." Journal of Heterocyclic Chemistry (1998). Retrieved from:[Link]

  • Gauthier, S. et al. "Simple and Efficient Production of (Z)-4-Hydroxytamoxifen, a Potent Estrogen Receptor Modulator." The Journal of Organic Chemistry, ACS Publications (2003). Retrieved from:[Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacological Profiling of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

Executive Summary 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (Synonym: 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol; CAS: 650624-50-3) is a highly lipophilic triphenylethylene derivative. It is most commonly encountered as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(p-Methoxyphenyl)-1,2-diphenylbutanol (Synonym: 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol; CAS: 650624-50-3) is a highly lipophilic triphenylethylene derivative. It is most commonly encountered as an active intermediate or process impurity in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen. Under the regulatory framework of ICH Q3A(R2) , impurities present in new drug substances above specific qualification thresholds must undergo rigorous safety and toxicological profiling[1].

Because of its structural homology to known endocrine disruptors, in vivo evaluation of this compound requires a dual-pronged approach: determining its systemic exposure (Pharmacokinetics) and qualifying its residual estrogenic/anti-estrogenic activity (Pharmacodynamics). This application note provides authoritative, self-validating protocols for formulating and dosing this challenging lipophilic compound in murine models.

Physicochemical Profiling & Formulation Causality

The rational design of an in vivo dosing strategy begins with the physicochemical properties of the analyte. The diphenylbutanol core of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol confers a high partition coefficient (LogP > 4.5) and negligible aqueous solubility.

The Causality of Formulation: Attempting to dose this compound in standard aqueous vehicles (e.g., physiological saline or 5% dextrose) will result in immediate in vivo precipitation, leading to erratic absorption profiles and the risk of capillary occlusion upon intravenous administration[2]. To overcome the thermodynamic preference for crystallization, the formulation must utilize co-solvents to decrease interfacial tension or lipid vehicles to facilitate micellar solubilization in the gastrointestinal tract[2].

Recommended Formulation Matrices
RouteRecommended Vehicle SystemCausality / Mechanism of Solubilization
IV 10% DMSO / 40% PEG400 / 50% SalineDMSO disrupts the crystalline lattice; PEG400 prevents in vivo precipitation via co-solvency upon blood dilution.
PO Corn Oil or 100% Olive OilHigh LogP dictates lymphatic absorption; lipid vehicles maximize intestinal micelle formation and bioavailability.
SC 0.5% Methylcellulose + 0.1% Tween 80Creates a stable micro-suspension for slow, sustained release from the subcutaneous depot into systemic circulation.

Protocol A: Pharmacokinetic (PK) Evaluation

To establish the clearance and exposure multiples of the compound, a standard PK crossover study is required.

Step-by-Step Methodology
  • Animal Preparation: Fast adult Sprague-Dawley rats (8-10 weeks old) for 12 hours prior to oral dosing to eliminate food-effect variability. IV cohorts may remain fed.

  • Dose Administration:

    • IV Cohort: Administer 1.0 mg/kg via the lateral tail vein using the DMSO/PEG400/Saline vehicle. Infusion rate should not exceed 1 mL/min to prevent solvent-induced hemolysis.

    • PO Cohort: Administer 10.0 mg/kg via oral gavage using the Corn Oil vehicle.

  • Serial Sampling: Collect 200 µL of blood via the jugular vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

The Self-Validating Bioanalytical System

Quantification via LC-MS/MS must be a self-validating system. A stable-isotope labeled internal standard (SIL-IS), such as a deuterated tamoxifen analog, must be spiked into every plasma sample prior to protein precipitation. This internal standard mathematically corrects for matrix-induced ion suppression and variations in extraction recovery, ensuring that the calculated area-under-the-curve (AUC) is an absolute reflection of in vivo exposure rather than an artifact of sample preparation.

Protocol B: Pharmacodynamic Endocrine Profiling

Because 1-(p-Methoxyphenyl)-1,2-diphenylbutanol shares a pharmacophore with SERMs, it must be evaluated for estrogenic activity using the OECD Test Guideline 440 (Uterotrophic Bioassay in Rodents) [3].

Rationale for the Uterotrophic Bioassay

The uterus responds to estrogen receptor (ER) agonists through rapid water imbibition followed by tissue growth[3]. The OECD 440 protocol is the gold standard for quantifying this response[4].

The Self-Validating Animal Model

To ensure that the observed uterotrophic response is genuinely mediated by the test compound, the protocol mandates the use of ovariectomized (OVX) female rats [4]. Surgical removal of the ovaries halts endogenous estrogen production, driving the baseline uterine weight to a near-zero, static state[3].

  • Negative Control: A vehicle-only group verifies this flat baseline.

  • Positive Control: A cohort dosed with 17α-ethinylestradiol (EE) confirms the physiological responsiveness of the specific animal batch[4]. System Validation Rule: If the EE group fails to show a statistically significant increase in uterine weight, the entire assay is invalidated.

Step-by-Step Methodology
  • Acclimatization: Allow OVX Sprague-Dawley rats (operated at 6 weeks of age) to rest for 14 days post-surgery to ensure complete regression of estrogen-dependent tissues.

  • Dosing Regimen: Administer the test compound subcutaneously (SC) at 10, 50, and 150 mg/kg/day for three consecutive days [4].

  • Necropsy & Readout: On day 4 (24 hours after the final dose), euthanize the animals. Carefully dissect the uterus, trimming away fascia and fat.

  • Gravimetric Analysis:

    • Weigh the uterus immediately to obtain the Wet Weight (capturing water imbibition).

    • Carefully pierce the uterus, blot the luminal fluid onto filter paper, and weigh again to obtain the Blotted Weight (capturing true tissue hypertrophy)[3].

Quantitative Dosing & Sampling Parameters

ParameterProtocol A: PharmacokineticsProtocol B: OECD 440 (Uterotrophic)
Animal Model Sprague-Dawley Rats (Adult, Male/Female)Sprague-Dawley Rats (Immature/OVX Female)
Dose Range 1.0 mg/kg (IV) – 10.0 mg/kg (PO)10.0 – 150.0 mg/kg/day (SC or PO)
Dosing Frequency Single DoseDaily for 3 consecutive days
Primary Endpoints Cmax, Tmax, AUC, t1/2, ClearanceWet/Blotted Uterine Weight, Histology
Validation Control Internal Standard (Deuterated analog)17α-Ethinylestradiol (EE) at 0.3 µg/kg/day

Pathway & Workflow Visualization

G cluster_formulation Phase 1: Formulation & Dosing cluster_pk Phase 2: Pharmacokinetics cluster_pd Phase 3: Endocrine Profiling (OECD 440) Cmpd 1-(p-Methoxyphenyl)- 1,2-diphenylbutanol Form Vehicle Selection (Lipid/Co-solvent) Cmpd->Form Admin In Vivo Administration (IV / PO / SC) Form->Admin Circ Systemic Circulation Admin->Circ Absorption Tissue Target Tissue (Uterus) Admin->Tissue Distribution Clear Hepatic Clearance & Bioanalysis Circ->Clear ER Estrogen Receptor (ER) Interaction Tissue->ER Gene Transcriptional Modulation ER->Gene Response Uterotrophic Response (Agonist/Antagonist) Gene->Response

Workflow mapping the formulation, pharmacokinetic clearance, and ER-mediated pharmacodynamics.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency (EMA).[Link]

  • OECD Test Guideline 440: Uterotrophic Bioassay in Rodents. National Institutes of Health (NIH) / Organisation for Economic Co-operation and Development.[Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Strickley RG. Pharmaceutical Research (2004).[Link]

  • Potential oestrogenic effects (following the OECD test guideline 440) and thyroid dysfunction induced by pure cyanotoxins. Casas-Rodríguez A, et al. Environmental Research (2023).[Link]

Sources

Method

Application Note: Formulation Strategies for Enhancing the Delivery of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (MPDB), a model compound representative of Biop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (MPDB), a model compound representative of Biopharmaceutics Classification System (BCS) Class II drugs. These drugs are characterized by high permeability but low aqueous solubility, which often leads to poor and variable oral bioavailability.[1][2][3] This guide details three distinct, industry-relevant formulation strategies—Self-Emulsifying Drug Delivery Systems (SEDDS), Liposomal Nanoparticles, and Amorphous Solid Dispersions (ASD) via spray drying—to overcome the solubility challenges associated with MPDB. For each strategy, we present the core scientific principles, detailed step-by-step protocols for preparation and characterization, and expert insights for troubleshooting. The objective is to provide a robust framework for selecting and developing an effective drug delivery system to enhance the therapeutic potential of poorly soluble compounds.

Introduction and Rationale

The pharmaceutical industry pipeline is increasingly populated with drug candidates exhibiting poor aqueous solubility.[4] As many as 80-90% of new chemical entities are estimated to be poorly water-soluble, posing significant challenges to formulation development.[4][5] 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (MPDB) is a lipophilic molecule that exemplifies the classic BCS Class II challenge: its therapeutic efficacy is limited not by its ability to cross biological membranes, but by its slow and incomplete dissolution in the gastrointestinal (GI) tract.[1] This dissolution rate-limited absorption results in low bioavailability and high inter-patient variability, which are major hurdles for clinical success.

To address these issues, advanced formulation strategies are required to enhance the solubility and dissolution rate of the active pharmaceutical ingredient (API).[1][5] This application note explores three proven approaches:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[6][7][8] This pre-dissolved state bypasses the dissolution step, presenting the drug in a solubilized form for absorption.[3]

  • Liposomal Nanoparticles: Phospholipid-based vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.[9][10] These nano-carriers protect the drug from degradation and can modify its pharmacokinetic profile.[11]

  • Amorphous Solid Dispersions (ASD): A strategy that involves dispersing the drug in a polymeric carrier in its amorphous, or non-crystalline, state.[12] This high-energy form has significantly greater apparent solubility and a faster dissolution rate compared to its stable crystalline counterpart.[13][14]

The selection of a suitable strategy depends on the specific physicochemical properties of the API, the desired dosage form, and the intended route of administration.

Physicochemical Profile of MPDB (Model Compound)

A thorough understanding of the API's properties is the foundation of rational formulation design.[15] As MPDB is a model compound, the following table presents a set of representative physicochemical properties that define it as a challenging BCS Class II drug.

PropertyValueImplication for Formulation
Molecular FormulaC₂₃H₂₄O₂---
Molecular Weight344.44 g/mol High molecular weight can impact permeability.
AppearanceWhite Crystalline PowderSolid state needs to be modified for dissolution enhancement.
Melting Point155 °CHigh melting point suggests strong crystal lattice energy, hindering dissolution.
Aqueous Solubility (pH 6.8)< 0.1 µg/mLExtremely low solubility is the primary barrier to oral absorption.
LogP (calculated)5.8High lipophilicity favors lipid-based formulations but limits aqueous solubility.
pKaNot ionizablepH-based solubility enhancement strategies are not applicable.

Formulation Development Workflow

The overall process for selecting and validating a formulation strategy is systematic. It begins with API characterization, proceeds through the screening of multiple formulation types, and concludes with in vitro performance testing to identify the lead candidate for further development.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Evaluation cluster_2 Phase 3: Lead Candidate Selection API MPDB API Physicochemical Characterization Formulation_Selection Formulation Strategy Selection API->Formulation_Selection SEDDS Strategy A: SEDDS Formulation_Selection->SEDDS Lipophilic Lipo Strategy B: Liposomes Formulation_Selection->Lipo Parenteral/Oral ASD Strategy C: ASD Formulation_Selection->ASD Solid Dosage SEDDS_Prep SEDDS Preparation SEDDS->SEDDS_Prep Lipo_Prep Liposome Preparation Lipo->Lipo_Prep ASD_Prep ASD Preparation ASD->ASD_Prep Characterization Physicochemical Characterization (Size, EE%, PDI, etc.) SEDDS_Prep->Characterization Lipo_Prep->Characterization ASD_Prep->Characterization Release In Vitro Release Study (USP Apparatus II) Characterization->Release Data_Analysis Comparative Data Analysis Release->Data_Analysis Lead Lead Formulation Candidate Data_Analysis->Lead

Caption: Formulation Development and Selection Workflow.

Strategy A: Self-Emulsifying Drug Delivery System (SEDDS)

Scientific Principle

SEDDS are lipid-based formulations designed to improve the oral bioavailability of lipophilic drugs.[7] They are isotropic mixtures of oil, surfactant, and co-surfactant, which, upon contact with GI fluids and gentle motility, spontaneously form a fine oil-in-water nanoemulsion (droplet size < 200 nm).[8] This process presents the drug in a solubilized state with a large surface area, facilitating its absorption across the intestinal wall and potentially leveraging lymphatic transport to bypass first-pass metabolism.[6]

G cluster_0 Mechanism SEDDS SEDDS (Drug in Oil/ Surfactant) Nanoemulsion Nanoemulsion (o/w) SEDDS->Nanoemulsion Self-Emulsification GI_Fluid GI Fluids (Aqueous) GI_Fluid->Nanoemulsion Absorption Drug Absorption Nanoemulsion->Absorption Enhanced Solubilization

Caption: Mechanism of SEDDS Action in the GI Tract.

Protocol: SEDDS Formulation & Characterization

A. Materials & Equipment

  • API: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (MPDB)

  • Oil: Capryol™ 90 (medium-chain triglyceride)

  • Surfactant: Kolliphor® EL (Cremophor® EL)

  • Co-surfactant: Transcutol® HP

  • Equipment: Magnetic stirrer, vortex mixer, analytical balance, 37°C water bath, USP Dissolution Apparatus II (Paddle).

B. Preparation Protocol

  • Solubility Screening (Pre-requisite): Determine the solubility of MPDB in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity. (For this protocol, Capryol 90, Kolliphor EL, and Transcutol HP are pre-selected based on hypothetical screening).

  • Formulation Preparation: Prepare a series of formulations by varying the ratios of oil, surfactant (S), and co-surfactant (CoS). A representative formulation (F1) is detailed below.

  • Accurately weigh 400 mg of Capryol 90 (40% w/w) into a glass vial.

  • Add 20 mg of MPDB (2% w/w) to the oil and vortex until a clear solution is obtained. Gentle warming (40°C) may be applied if necessary.

  • Add 380 mg of Kolliphor EL (38% w/w) and 200 mg of Transcutol HP (20% w/w).

  • Vortex the mixture for 10 minutes until a clear, homogenous isotropic mixture is formed.

  • Store the prepared liquid SEDDS at room temperature, protected from light.

C. Characterization Protocol (Self-Validation)

  • Self-Emulsification Time:

    • Add 0.5 mL of the SEDDS formulation dropwise into 500 mL of distilled water at 37 ± 0.5 °C in a glass beaker.[16]

    • Gently agitate using a standard paddle rotating at 50 rpm.[16]

    • Visually observe and record the time taken for the formulation to form a homogenous, clear, or slightly bluish-white emulsion.

    • Acceptance Criterion: Emulsification time < 1 minute for a Grade A formulation.[16]

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute 100 µL of the SEDDS with 9.9 mL of deionized water (1:100 dilution).

    • Analyze the resulting emulsion using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • Acceptance Criteria: Mean droplet size < 200 nm; PDI < 0.3.

  • Thermodynamic Stability:

    • Subject the formulation to centrifugation at 3,500 rpm for 30 minutes.

    • Conduct heating-cooling cycles (4°C and 45°C, 48 hours at each temperature).

    • Perform freeze-thaw cycles (-20°C and 25°C, 48 hours at each temperature).

    • Acceptance Criterion: No signs of phase separation, creaming, or drug precipitation after each test.

Strategy B: Liposomal Nanoparticles

Scientific Principle

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers. Hydrophobic drugs like MPDB can be incorporated into the lipid bilayer of the liposome membrane.[9][10][17] This encapsulation enhances drug solubility, protects the API from enzymatic degradation in the GI tract, and can alter its absorption pathway and biodistribution.[11] The size and surface characteristics of liposomes can be tailored for specific applications.[11]

Caption: Cross-section of a drug-loaded liposome.

Protocol: Liposome Formulation & Characterization

A. Materials & Equipment

  • API: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (MPDB)

  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol

  • Solvent: Chloroform or a Chloroform:Methanol mixture

  • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Equipment: Rotary evaporator, bath sonicator, probe sonicator or high-pressure homogenizer/extruder, DLS instrument.

B. Preparation Protocol (Thin-Film Hydration Method)

  • Dissolve 70 mg of DSPC, 30 mg of cholesterol, and 10 mg of MPDB in 10 mL of chloroform in a round-bottom flask.[18]

  • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's transition temperature (Tc of DSPC is ~55°C, so perform at 60-65°C).[18][19]

  • A thin, uniform lipid film containing the drug will form on the inner wall of the flask. Continue evaporation for at least 1 hour to ensure complete removal of residual solvent.

  • Hydrate the lipid film by adding 10 mL of pre-warmed (65°C) PBS (pH 7.4).

  • Agitate the flask by hand or on the rotary evaporator (with vacuum off) for 30-60 minutes at 65°C. This will form large, multilamellar vesicles (MLVs).

  • Size Reduction: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it multiple times through polycarbonate membranes of defined pore size (e.g., 11 passes through a 100 nm membrane).[18][19]

  • Store the final liposomal suspension at 4°C.

C. Characterization Protocol (Self-Validation)

  • Particle Size, PDI, and Zeta Potential:

    • Dilute the liposome suspension appropriately with PBS.

    • Measure the hydrodynamic diameter (size), PDI, and surface charge (zeta potential) using a DLS instrument.

    • Acceptance Criteria: Mean particle size 80-150 nm; PDI < 0.2; Zeta potential (absolute value) > 15 mV for good electrostatic stability.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Separate the unencapsulated (free) drug from the liposomes using a method like ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of drug in the liposomal pellet/fraction (Encapsulated Drug) using a validated HPLC-UV method after disrupting the vesicles with a suitable solvent (e.g., methanol).

    • Quantify the total amount of drug used in the formulation (Total Drug).

    • Calculate EE% and DL% using the following formulas:

      • EE% = (Encapsulated Drug / Total Drug) x 100

      • DL% = (Encapsulated Drug / Total Weight of Lipids and Drug) x 100

    • Acceptance Criteria: EE% > 80%; DL% > 5%.

Strategy C: Amorphous Solid Dispersion (ASD)

Scientific Principle

ASDs are a formulation approach where the crystalline API is molecularly dispersed within a hydrophilic polymer matrix in an amorphous state.[12] The absence of a crystal lattice eliminates the energy barrier required for dissolution, leading to a state of supersaturation upon contact with aqueous media.[12] This supersaturated state significantly increases the driving force for absorption.[14] Spray drying is a common and scalable technique to produce ASDs by rapidly evaporating a solvent from a solution containing both the drug and the polymer.[12][20]

Protocol: ASD Formulation & Characterization

A. Materials & Equipment

  • API: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (MPDB)

  • Polymer: Polyvinylpyrrolidone/Vinyl Acetate Copolymer (Kollidon® VA 64)

  • Solvent: Dichloromethane/Ethanol mixture (2:1 v/v)

  • Equipment: Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290), analytical balance, Differential Scanning Calorimeter (DSC), X-Ray Diffractometer (XRD).

B. Preparation Protocol (Spray Drying)

  • Prepare the feed solution by dissolving 1 g of MPDB and 3 g of Kollidon VA 64 (1:3 drug-to-polymer ratio) in 100 mL of the Dichloromethane/Ethanol solvent mixture.[12]

  • Ensure complete dissolution to form a clear solution.

  • Set up the spray dryer with the following representative parameters (optimization is required for specific equipment):[12][21]

    • Inlet Temperature: 70 °C

    • Atomizing Air Pressure: 0.65 bar

    • Feed Solution Flow Rate: 5 g/min

    • Drying Gas Flow Rate: 0.35 m³/min

  • Spray dry the solution. The rapid evaporation of the solvent will produce a fine powder (the ASD), which is collected in the cyclone separator.

  • Collect the ASD powder and store it in a desiccator to prevent moisture-induced recrystallization.

C. Characterization Protocol (Self-Validation)

  • Solid-State Characterization (Verification of Amorphous State):

    • Differential Scanning Calorimetry (DSC): Heat a 3-5 mg sample of the ASD powder from 25°C to 180°C at a rate of 10°C/min.

      • Acceptance Criterion: The thermogram should show a single glass transition temperature (Tg) and the absence of a sharp melting endotherm corresponding to crystalline MPDB (around 155°C).

    • Powder X-Ray Diffraction (PXRD): Scan the ASD powder over a 2θ range of 5° to 40°.

      • Acceptance Criterion: The diffractogram should display a broad "halo" pattern, characteristic of amorphous material, with no sharp Bragg peaks that indicate crystallinity.[22]

  • Drug Content and Uniformity:

    • Dissolve a known weight of the ASD powder in a suitable solvent (e.g., methanol) and quantify the MPDB concentration using a validated HPLC-UV method.

    • Acceptance Criterion: Drug content should be within 95-105% of the theoretical value (25% w/w).

In Vitro Performance Testing: Comparative Dissolution

To evaluate and compare the effectiveness of each formulation strategy, a standardized in vitro dissolution test is essential. This test serves as a critical quality control measure and can be predictive of in vivo performance.[23][24]

A. Protocol: USP Apparatus II Dissolution

  • Apparatus: USP Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% Sodium Lauryl Sulfate (SLS) to maintain sink conditions for the released drug.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 rpm.

  • Procedure:

    • For each formulation (SEDDS, Liposomes, ASD), introduce an amount equivalent to 10 mg of MPDB into a separate dissolution vessel. For comparison, also test the unformulated, crystalline MPDB.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw 5 mL samples from the vessel.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the filtrate for MPDB concentration using a validated HPLC-UV method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for each formulation.

Representative Comparative Data

The following table summarizes the expected characterization and performance data from the three formulation strategies, demonstrating their potential to enhance the drug's properties.

ParameterUnformulated MPDBStrategy A: SEDDSStrategy B: LiposomesStrategy C: ASD
Physical Form Crystalline PowderIsotropic LiquidAqueous SuspensionAmorphous Powder
Particle/Droplet Size > 10 µm~110 nm~125 nmN/A (dissolves)
PDI N/A< 0.2< 0.15N/A
Encapsulation Efficiency N/A~100% (solubilized)> 85%N/A (dispersed)
% Drug Release at 15 min < 2%> 90%> 40%> 95%
% Drug Release at 60 min < 5%> 95%> 75%> 98%

Conclusion and Expert Recommendations

This application note has detailed three distinct and powerful strategies for formulating 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (MPDB), a model BCS Class II compound.

  • SEDDS offer a straightforward and effective method for oral delivery, presenting the drug in a pre-dissolved state for rapid absorption. This strategy is often ideal for early-stage development due to its relative simplicity.

  • Liposomes provide a versatile platform suitable for both oral and parenteral routes, offering drug protection and the potential for modified release profiles. They are particularly valuable for sensitive molecules or when targeting specific tissues is a goal.

  • Amorphous Solid Dispersions are a robust solution for creating a high-performance solid dosage form. By converting the drug to its high-energy amorphous state, ASDs can achieve dramatic improvements in dissolution rate and bioavailability.

The choice of the optimal formulation depends on the target product profile. Based on the comparative data, both the SEDDS and ASD strategies demonstrate superior and rapid drug release, making them excellent candidates for achieving high oral bioavailability for MPDB. The ASD approach has the added advantage of resulting in a stable solid intermediate that can be readily formulated into conventional dosage forms like tablets or capsules. Each protocol described herein includes self-validating characterization steps to ensure the development of a robust and reproducible drug product.

References

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Nalluri, V. R., et al. (2020). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation. Pharmaceutics, 12(9), 843. Available at: [Link]

  • Mufamadi, M. S., et al. (2023). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. protocols.io. Available at: [Link]

  • Shrestha, H., et al. (2014). Self-emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Critical Reviews in Therapeutic Drug Carrier Systems, 31(2), 97-125. Available at: [Link]

  • Deb, P. K., et al. (2021). Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. International Journal of Pharmacy and Pharmaceutical Sciences, 13(4), 1-11. Available at: [Link]

  • Savjani, K. T., et al. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 87(1), 1-10. Available at: [Link]

  • Al-kassas, R., et al. (2024). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega. Available at: [Link]

  • Parmar, K., et al. (2011). Development and Characterization of Solid Self-emulsifying Drug Delivery System of Cilnidipine. Journal of Pharmaceutical Investigation, 41(4), 241-250. Available at: [Link]

  • Uhl, P., et al. (2009). Liposome formulations of hydrophobic drugs. Methods in Molecular Biology, 605, 123-137. Available at: [Link]

  • Uhl, P., et al. (2010). Liposome formulations of hydrophobic drugs. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Sravani, G., et al. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Uhl, P., et al. (2009). Liposome formulations of hydrophobic drugs. SciSpace. Available at: [Link]

  • Imperial College London. (n.d.). Nanoformulation & Characterisation. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs. Oriental Journal of Chemistry, 40(1). Available at: [Link]

  • Vasanth, S. B., et al. (2019). Formulation and development of some BCS Class II drugs. International Journal of Current Pharmaceutical Research, 11(3), 30-36. Available at: [Link]

  • Sahu, P., et al. (2020). Nanoformulations - Insights Towards Characterization Techniques. Current Pharmaceutical Analysis, 16(5), 566-578. Available at: [Link]

  • Wang, S., et al. (2025). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. Molecules, 30(7), 2845. Available at: [Link]

  • Mufamadi, M. S., et al. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. Available at: [Link]

  • Al-kassas, R., et al. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid. Pharmaceuticals, 18(1), 103. Available at: [Link]

  • Al-kassas, R., et al. (2024). Advanced Characterization and Sample Preparation Strategies for Nanoformulations. Pharmaceutics, 16(8), 1085. Available at: [Link]

  • Patel, K., et al. (2023). Self-Emulsifying Drug Delivery System (SEDDS). International Journal of Pharmaceutical and Biological Archives, 11(2), 1-8. Available at: [Link]

  • Fluid Air. (n.d.). Production of Amorphous Solid Dispersions at Low Temperature by Electrostatic Spray Drying. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale. Available at: [Link]

  • Harpago CDMO. (n.d.). Spray dried amorphous solid dispersion development. Retrieved from [Link]

  • Evotec. (n.d.). Optimization for Spray Drying an Amorphous Solid Dispension. Retrieved from [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Various Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-methoxy-1,4-diphenyl-2-butanol. Retrieved from [Link]

  • J-Stage. (n.d.). Physical Properties of Solid Dispersions of Poorly Water-Soluble Drugs with Enteric Coating Agents. Retrieved from [Link]

  • Dissolution Technologies. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Retrieved from [Link]

  • AAPS. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

  • FDA. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • MDPI. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Available at: [Link]

  • AAPS. (n.d.). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2023). In vitro release studies of poorly water-soluble compounds using the flow-through cell USP4 apparatus. Available at: [Link]

  • PubChem. (n.d.). 1,2-Diphenyl-1-(p-methoxyphenyl)ethylene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1,2-diphenylethanol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol Enantiomers

Welcome to the Technical Support Center for the chiral resolution of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (also cataloged as 1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol, CID: 13806742)[1]. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (also cataloged as 1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol, CID: 13806742)[1]. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the stereochemical complexities of this compound.

This sterically hindered tertiary alcohol is a critical intermediate in the stereoselective synthesis of triphenylethylene-based selective estrogen receptor modulators (SERMs). Because it possesses two adjacent stereocenters (C1 and C2), it exists as erythro and threo diastereomers, each comprising a pair of enantiomers. Achieving high enantiomeric purity is critical, as the downstream pharmacological activity of SERMs is strictly stereospecific, and the dehydration of these alcohols into alkenes is highly dependent on their initial stereochemistry[2].

Troubleshooting Guides & FAQs

Q1: We are experiencing poor enantiomeric resolution (Rs < 1.5) on our Chiralpak AD column. How can we improve baseline separation?

Causality & Expert Insight: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is extremely bulky. Amylose-based stationary phases (like Chiralpak AD) rely on the analyte's ability to intercalate into the chiral polymer's helical groove for effective hydrogen bonding and π−π stacking. The 1,1,2-triaryl substitution creates immense steric hindrance, preventing optimal spatial alignment within the amylose cavity. Solution:

  • Stationary Phase Shift: Switch to a cellulose-based column (e.g., Chiralcel OD-H). Cellulose derivatives possess a different helical twist and often accommodate bulky tertiary alcohols better than amylose phases.

  • Thermodynamic Modulation: Lower the column temperature to 10°C. Reducing thermal kinetic energy increases the residence time of the transient diastereomeric complexes formed between the enantiomers and the stationary phase, amplifying minor differences in binding affinity.

Q2: During enzymatic kinetic resolution using Novozym 435 (CALB), the reaction stalls at 20% conversion instead of the theoretical 50%. Why?

Causality & Expert Insight: Candida antarctica Lipase B (CALB) has a narrow, funnel-like active site. The hydroxyl group at C1 is buried beneath a phenyl ring, a p-methoxyphenyl ring, and a bulky C2-benzyl group. Standard acyl donors (like vinyl acetate) fail because the transition state is too sterically congested to form the acyl-enzyme intermediate efficiently. Solution:

  • Acyl Donor Optimization: Switch to a less sterically demanding, highly reactive acyl donor such as isopropenyl acetate.

  • Solvent & Temperature: Conduct the reaction in anhydrous toluene at 60°C. The non-polar solvent preserves enzyme conformation, while the elevated temperature increases the collision frequency required to overcome the high activation energy barrier of this hindered substrate.

Q3: We attempted classical resolution via esterification with (1S)-(-)-camphanic chloride, but the resulting diastereomers co-elute on silica gel. How can we separate them?

Causality & Expert Insight: Classical resolution relies on forming diastereomers with distinct physical properties[3]. However, because the chiral centers in the camphanate esters of the RR and SS enantiomers are shielded by massive hydrophobic aryl groups, their surface dipole moments are nearly identical, rendering standard normal-phase chromatography ineffective. Solution:

  • Abandon Chromatography for Crystallization: Utilize fractional crystallization. The rigid camphanate moiety often induces differential crystal packing. Hot ethanol or an ethyl acetate/hexane matrix exploits these subtle lattice energy differences far better than silica gel partitioning.

Decision Workflows & Visualizations

DecisionMatrix Start Racemic 1-(p-Methoxyphenyl) -1,2-diphenylbutanol Scale Assess Target Scale & Purity Requirements Start->Scale HPLC Preparative Chiral HPLC (High Purity, Low Yield) Scale->HPLC < 500 mg scale Deriv Classical Derivatization (High Yield, Scalable) Scale->Deriv > 10 g scale Enz Enzymatic Resolution (High Enantioselectivity) Scale->Enz Biocatalytic route

Decision matrix for selecting a chiral resolution strategy based on scale.

DerivatizationWorkflow Racemate Racemic Alcohol Mixture (RR/SS Enantiomers) CDA Add (1S)-(-)-Camphanic Chloride + DMAP / Pyridine Racemate->CDA Diastereomers Diastereomeric Esters (RR,1S) & (SS,1S) CDA->Diastereomers Cryst Fractional Crystallization (Hot Ethanol/Hexane) Diastereomers->Cryst Ester1 Crystalline Ester (RR,1S) Cryst->Ester1 Precipitate Ester2 Mother Liquor Enriched (SS,1S) Cryst->Ester2 Filtrate Hydrolysis Alkaline Hydrolysis (KOH / Methanol) Ester1->Hydrolysis Enantiopure Enantiopure Alcohol (>99% ee) Hydrolysis->Enantiopure

Workflow for the classical diastereomeric resolution via chiral derivatization.

Quantitative Method Comparison

Resolution MethodPrimary Reagent / ColumnTypical Enantiomeric Excess (ee%)Yield (Theoretical Max 50%)ScalabilityKey Limitation
Preparative HPLC Chiralcel OD-H (Cellulose)> 99%45 - 48%Low (< 1g)High solvent consumption; low throughput.
Enzymatic Kinetic Novozym 435 (CALB)85 - 92%30 - 40%Medium (1g - 50g)Sluggish kinetics due to severe steric hindrance.
Classical Derivatization (1S)-(-)-Camphanic Chloride> 98% (Post-crystallization)35 - 42%High (> 100g)Requires multiple recrystallization cycles.

Validated Experimental Protocols

Protocol A: Classical Diastereomeric Resolution via Camphanate Esters

This is a self-validating protocol designed for >10g scale synthesis, leveraging differential crystallization[3].

Step 1: Diastereomeric Derivatization

  • Dissolve 10.0 g of racemic 1-(p-Methoxyphenyl)-1,2-diphenylbutanol in 100 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 3.5 equivalents of anhydrous pyridine and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Cool the mixture to 0°C and dropwise add 1.2 equivalents of (1S)-(-)-camphanic chloride dissolved in 20 mL DCM.

  • Self-Validation Check: After 12 hours at room temperature, run a TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material spot ( Rf​≈0.4 ) is entirely replaced by the less polar ester spot ( Rf​≈0.6 ).

  • Quench with saturated aqueous NH4​Cl , extract with DCM, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

Step 2: Fractional Crystallization

  • Dissolve the crude diastereomeric mixture in a minimum volume of boiling absolute ethanol (approx. 50-70 mL).

  • Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.

  • Filter the resulting white needle-like crystals.

  • Self-Validation Check: Analyze the crystals via Analytical HPLC. If the diastereomeric ratio (d.r.) is <98:2 , perform a second recrystallization from hot ethanol.

Step 3: Hydrolysis to Enantiopure Alcohol

  • Suspend the enantiopure camphanate ester in 50 mL of Methanol.

  • Add 3.0 equivalents of Potassium Hydroxide (KOH) and reflux for 4 hours.

  • Cool, neutralize with 1M HCl, and extract with Ethyl Acetate. Evaporate to yield the enantiopure 1-(p-Methoxyphenyl)-1,2-diphenylbutanol.

Protocol B: Analytical Chiral HPLC Validation

Used to determine the enantiomeric excess (ee) of the resolved products or evaluate catalytic asymmetric hydrogenation precursors.

  • Column: Chiralcel OD-H ( 250×4.6 mm,5μm ).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Note: Ensure HPLC-grade solvents are thoroughly degassed.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C (Lower to 10°C if baseline resolution is not achieved).

  • Detection: UV at 254 nm (optimal for the triaryl system).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase. Inject 10μL .

References

  • 1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol - PubChemLite Source: PubChem, National Institutes of Health. URL:[Link]

  • New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates, Glycosylamines, and Sulfamides Source: ResearchGate (Journal of Organic Chemistry / Molecules). URL:[Link]

  • Enantioselective hydrogenation using ruthenium complexes of tridentate ligands Source: St Andrews Research Repository. URL:[Link]

  • Способ определения энантиомерного избытка хиральных соединений (Method for determining enantiomeric excess of chiral compounds)

Sources

Optimization

reducing byproducts and impurities in 1-(p-Methoxyphenyl)-1,2-diphenylbutanol production

A Definitive Troubleshooting Guide for Impurity Profiling and Yield Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, proces...

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Author: BenchChem Technical Support Team. Date: April 2026

A Definitive Troubleshooting Guide for Impurity Profiling and Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals dealing with the synthesis of 1-(p-Methoxyphenyl)-1,2-diphenylbutan-1-ol (CAS 650624-50-3)[1].

This molecule is a critical synthetic intermediate and a documented process-related impurity in the production of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen[2]. Because impurities formed at this stage can carry over into the final Active Pharmaceutical Ingredient (API), rigorous impurity profiling and mechanistic control are essential for regulatory compliance under ICH guidelines[3].

Below, you will find a mechanistic breakdown of common synthetic failures, quantitative analytical data, and a self-validating experimental protocol designed to eliminate byproducts.

Part 1: Reaction Workflow & Impurity Pathways

Understanding the causality behind byproduct formation is the first step in process optimization. The synthesis typically involves the nucleophilic addition of 4-methoxyphenylmagnesium bromide to 1,2-diphenyl-1-butanone. However, the steric bulk of the ketone makes it highly susceptible to side reactions.

SynthesisPathway Ketone 1,2-Diphenyl-1-butanone Reaction Nucleophilic Addition (-20°C, THF) Ketone->Reaction Grignard 4-Methoxyphenylmagnesium Bromide Grignard->Reaction Imp_Wurtz Wurtz Dimer (Homocoupling) Grignard->Imp_Wurtz Excess Mg / Metals Target 1-(p-Methoxyphenyl)- 1,2-diphenylbutan-1-ol Reaction->Target Main Pathway Imp_Enol Unreacted Ketone (Enolization) Reaction->Imp_Enol High Temp / Steric Hindrance Imp_Dehyd Dehydrated Alkene (M-18 Impurity) Target->Imp_Dehyd Acidic Workup (pH < 5)

Fig 1. Reaction pathways and impurity formation in 1-(p-Methoxyphenyl)-1,2-diphenylbutanol synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I recovering high levels of unreacted 1,2-diphenyl-1-butanone despite using >1.5 equivalents of Grignard reagent? Mechanistic Cause: The alpha-carbon of 1,2-diphenyl-1-butanone is highly sterically hindered. At standard temperatures (0°C to Room Temperature), the Grignard reagent acts as a base rather than a nucleophile, deprotonating the alpha-position to form an enolate. Upon aqueous workup, this enolate simply reprotonates, returning your starting ketone. Expert Solution: You must alter the nucleophilicity-to-basicity ratio of your organometallic reagent. Transmetallate the Grignard reagent with anhydrous Cerium(III) Chloride ( CeCl3​ ) to form an organocerium species. Organocerium reagents are highly nucleophilic but strictly non-basic, allowing them to attack sterically congested ketones without triggering enolization.

Q2: My LC-MS shows a massive impurity peak at M-18 (m/z 315). How do I stop this degradation? Mechanistic Cause: Your target molecule is a tertiary benzylic alcohol. This structural motif is exceptionally prone to E1 dehydration. If your workup conditions drop below pH 6, the hydroxyl group is protonated, leaves as water to form a highly stable carbocation, and rapidly eliminates a proton to form the dehydrated alkene ((E/Z)-1-(4-methoxyphenyl)-1,2-diphenyl-1-butene)[2]. Expert Solution: Strictly avoid acidic quenches (e.g., 1M HCl ). Quench the reaction exclusively with cold, saturated aqueous ammonium chloride ( NH4​Cl ) to maintain a pH of ~6.5-7.0. Furthermore, ensure the temperature remains below 10°C during the entire quench phase.

Q3: We are detecting a highly non-polar impurity early in the synthesis that co-elutes with our product. What is it and how do we prevent it? Mechanistic Cause: This is 4,4'-dimethoxybiphenyl, a Wurtz-type homocoupling dimer. It forms during the preparation of the Grignard reagent via a radical pathway, often catalyzed by transition metal impurities (like iron) in lower-grade magnesium turnings, or by excessive localized heating during reaction initiation. Expert Solution: Use high-purity magnesium turnings ( ≥99.9% ). Initiate the Grignard reaction gently using a minimal crystal of iodine or a drop of 1,2-dibromoethane rather than aggressive heating.

Part 3: Quantitative Impurity Profiling

To ensure your intermediate meets the stringent criteria required for downstream API synthesis[3], use the following analytical parameters to identify and quantify process impurities.

Impurity DesignationOrigin / MechanismMolecular FormulaLC-MS (ESI+)RRT (HPLC)Mitigation Strategy
Unreacted Ketone Enolization of starting material C16​H16​O 225 [M+H]+ 0.85Organocerium transmetallation
Dehydrated Alkene Acid-catalyzed E1 elimination C23​H22​O 315 [M+H]+ 1.42Non-acidic NH4​Cl quench
Wurtz Dimer Radical homocoupling C14​H14​O2​ 215 [M+H]+ 1.60High-purity Mg, controlled initiation
Desmethyl Alcohol Lewis-acid mediated demethylation C22​H22​O2​ 317 [M-H]− 0.92Avoid prolonged exposure to CeCl3​
Part 4: Self-Validating Experimental Protocol

Optimized Organocerium-Mediated Synthesis of 1-(p-Methoxyphenyl)-1,2-diphenylbutan-1-ol

Step 1: Preparation of the Organocerium Reagent

  • Weigh 1.5 equivalents of anhydrous CeCl3​ into an oven-dried flask. Crucial: Dry the CeCl3​ at 140°C under high vacuum for 2 hours prior to use to remove trace moisture.

  • Suspend the CeCl3​ in anhydrous THF (5 mL/mmol) under inert argon and stir vigorously at 0°C for 1 hour.

  • Validation Check: The suspension must turn into a uniform, milky-white slurry. If it appears clumpy or yellowish, moisture has compromised the reagent; discard and restart.

  • Cool the suspension to -78°C. Add 4-methoxyphenylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise over 30 minutes. Stir for 1 hour at -78°C.

Step 2: Nucleophilic Addition

  • Dissolve 1,2-diphenyl-1-butanone (1.0 eq) in a minimal volume of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium mixture at -78°C.

  • Stir for 2 hours at -78°C, then allow the reaction to gradually warm to -20°C over 1 hour.

  • Validation Check: Perform TLC (Hexanes:EtOAc 8:2). The starting ketone ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active spot at Rf​≈0.3 .

Step 3: Non-Acidic Quench & Workup

  • Cool the reaction back to -40°C.

  • Quench by slowly adding cold, saturated aqueous NH4​Cl (pH ~7). Do not use HCl.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer 3x with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a water bath temperature ≤30°C to prevent thermal dehydration.

Step 4: Purification

  • Dissolve the crude residue in a minimal amount of hot isopropanol, then add heptane dropwise until the solution becomes slightly cloudy.

  • Allow to cool slowly to 4°C to crystallize the target compound.

  • Validation Check: The Wurtz dimer and unreacted ketone will remain in the mother liquor, yielding the target alcohol in >98% HPLC purity.

Part 5: Downstream Context

Once synthesized and purified, this intermediate is subjected to demethylation and subsequent etherification to yield the final Tamoxifen API[1]. Controlling the impurities in the butanol stage prevents the formation of complex, inseparable structural analogues during these downstream steps.

Downstream Intermediate 1-(p-Methoxyphenyl)- 1,2-diphenylbutan-1-ol Demethylation Demethylation (BBr3, DCM) Intermediate->Demethylation Phenol Phenol Intermediate Demethylation->Phenol Etherification Etherification (Alkyl Chloride) Phenol->Etherification Tamoxifen Tamoxifen API Etherification->Tamoxifen

Fig 2. Downstream conversion of the butanol intermediate into Tamoxifen API.

References
  • Pharmaffiliates. "Tamoxifen-impurities: 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol." Pharmaffiliates. URL: [Link][1]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol. As a bulky, nonpolar tertiary alcohol, this compound presents unique purification challenges that require a systematic and mechanistically informed approach. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, designed to help you achieve high-purity crystalline material efficiently.

Section 1: Understanding the Molecule & First Principles

The molecular structure of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is fundamental to its crystallization behavior. Its key features dictate the choice of solvents and the potential issues that may arise.

  • High Molecular Weight & Nonpolar Core: The presence of three aromatic rings makes the molecule predominantly nonpolar and sterically hindered. This suggests high solubility in nonpolar organic solvents.[1][2]

  • Tertiary Alcohol Group (-OH): The single hydroxyl group offers a site for hydrogen bonding, allowing for some interaction with polar solvents. However, this site is sterically hindered, which can complicate crystal lattice formation.

  • Conformational Rigidity: The bulky phenyl groups limit free rotation, which can favor ordered packing into a crystal lattice, but only under optimal conditions.

These characteristics mean that an ideal crystallization solvent will be one that can overcome the strong intermolecular forces between the nonpolar rings at high temperatures but allow them to re-establish in an ordered fashion upon cooling.

Physicochemical Properties (Inferred)
Molecular Formula C₂₃H₂₄O₂
Molecular Weight 344.44 g/mol
Polarity Predominantly nonpolar with a single polar functional group
Hydrogen Bond Donor Yes (1, sterically hindered)
Hydrogen Bond Acceptor Yes (2, oxygen atoms)

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol in a direct question-and-answer format.

Q1: My compound is "oiling out" and forming a separate liquid phase instead of crystals. How do I prevent this?

Answer:

"Oiling out" is arguably the most frequent issue with this type of molecule. It occurs when the compound precipitates from the supersaturated solution at a temperature above its own melting point.[1][3][4] Essentially, the solute comes out of solution as a liquid "melt" instead of a solid crystal.

Causality & Strategy:

The primary cause is that the solution becomes saturated at a temperature where the compound is thermodynamically more stable as a liquid than a solid. Your strategy must be to lower the temperature at which saturation occurs.

Troubleshooting Protocol:

  • Re-heat the Solution: Gently warm the mixture until the oil completely redissolves into a clear solution.

  • Add More Solvent: Add a small amount (5-10% of the total volume) of the same hot solvent to the clear solution. This increases the total volume and ensures that the solution will become saturated at a lower temperature upon cooling.[1][4]

  • Induce Slow Cooling: Rapid cooling encourages oiling out.[3] You must slow the process down to give the molecules time to orient themselves into a crystal lattice.

    • Leave the flask on the benchtop, insulated from the cold surface with a cork ring or paper towels.[5]

    • Consider wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature over several hours.

  • Change the Solvent System: If the issue persists, the boiling point of your solvent may be too high.[3] Consider switching to a solvent with a lower boiling point or using a solvent-pair system (see Section 4, Protocol 2).

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form from a clear solution indicates that the system is either not sufficiently supersaturated or it is in a metastable "supersaturated" state that requires a nucleation event to begin crystallization.[4][6]

Causality & Strategy:

Either there is too much solvent, preventing the concentration from reaching the saturation point upon cooling, or the energy barrier for nucleation (the formation of the first stable crystal seeds) has not been overcome.[4][6]

Troubleshooting Workflow:

No_Crystals_Workflow start Clear Solution, No Crystals check_solvent Is there too much solvent? start->check_solvent reduce_volume Action: Reduce Solvent Volume (Boil off or use rotary evaporator) check_solvent->reduce_volume Yes induce_nucleation Action: Induce Nucleation check_solvent->induce_nucleation No / Unsure re_cool Re-cool Slowly reduce_volume->re_cool success Crystals Form re_cool->success scratch Scratch inner surface of flask with a glass rod at the meniscus. induce_nucleation->scratch seed Add a 'seed crystal' of the pure compound. induce_nucleation->seed ultra_cool Cool further in an ice-salt bath (use with caution, may cause oiling). induce_nucleation->ultra_cool scratch->success seed->success ultra_cool->success

Caption: Troubleshooting workflow for when no crystals form.

Detailed Steps:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off 5-15% of the solvent.[4][5] Then, allow it to cool slowly again.

  • Scratch the Flask: Use a glass stirring rod to vigorously scratch the inside of the flask at the air-liquid interface.[1][4][7] The microscopic glass fragments that are scraped off can act as nucleation sites.

  • Add a Seed Crystal: If you have a small amount of pure crystalline product from a previous batch, add a single tiny crystal to the supersaturated solution.[1][4] This provides a perfect template for further crystal growth. (See Section 4, Protocol 3).

  • Flash Cool (Use with Caution): Briefly placing the flask in an ice/water or dry ice/acetone bath can sometimes provide the thermodynamic shock needed for nucleation.[1] However, be warned that this can also lead to rapid precipitation of impure solid or cause oiling out. This should be a last resort.

Q3: My crystals formed, but they are very fine, almost like a powder, and my yield is low. How can I get better crystals and a higher yield?

Answer:

The formation of very fine powder and a low yield are often linked. Rapid crystallization traps impurities and leads to small, poorly formed crystals, while low yield is typically a result of using too much solvent, leaving a significant amount of your product dissolved in the mother liquor.[2][5]

Causality & Strategy:

  • Fine Powder: This is caused by very rapid nucleation and crystal growth, which occurs when the solution becomes supersaturated too quickly.[5] The goal is to slow down the cooling process.

  • Low Yield: The solubility of your compound in the cold solvent is too high, meaning too much product remains in solution after filtration.[5] The goal is to use the absolute minimum amount of hot solvent necessary for dissolution.

Improvement Protocol:

  • For Better Crystal Form (Slower Cooling):

    • Redissolve the solid by heating.

    • Add an extra 1-2 mL of hot solvent to slightly decrease the saturation point.[5]

    • Ensure the cooling process is as slow as possible by insulating the flask as described in the "oiling out" section. Slower cooling leads to larger, purer crystals.[2][3]

  • For Higher Yield:

    • Before you begin, ensure you are using the minimum amount of boiling solvent to just dissolve the crude solid. Add the hot solvent in small portions until the solid dissolves, and no more.[3][7]

    • After crystallization and filtration, you can test the mother liquor for remaining product. Dip a glass rod in the filtrate, let it dry, and if a significant solid residue forms, your compound is still in solution.[5]

    • If significant product remains, you can recover it by boiling off some of the solvent from the mother liquor to obtain a "second crop" of crystals. Note that this second crop will likely be less pure than the first.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best starting solvent to try for this molecule?

    • A: Given its nonpolar nature, start with solvents like hexane, heptane, or a mixture of ethyl acetate and hexane. Ethanol or methanol might also work due to the hydroxyl group, but the compound's solubility may be high even when cold. A systematic solvent screen is the best approach (See Protocol 1).

  • Q: How do I remove a strong color from my crude product?

    • A: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal. After dissolving your crude product in the hot solvent, allow the solution to cool slightly below its boiling point and add a very small amount of activated carbon. Swirl and gently boil for 30-60 seconds.[1][3] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb your product, so use it sparingly.[3]

  • Q: Should I use a single solvent or a two-solvent (binary) system?

    • A: A single solvent is ideal if you can find one that dissolves the compound when hot but poorly when cold.[2][7] If no single solvent works, a binary system is an excellent alternative. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. A few drops of the good solvent are then added to restore clarity before slow cooling.[1]

Section 4: Key Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent system for recrystallization.

  • Place approximately 20-30 mg of your crude 1-(p-Methoxyphenyl)-1,2-diphenylbutanol into several small test tubes.

  • To each tube, add a different potential solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol) drop by drop at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.[2][7]

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. The best solvent will yield a large amount of crystalline solid upon cooling.

Protocol 2: Crystallization Logic and Solvent Selection

This diagram outlines the decision-making process for choosing a crystallization method based on the results of solvent screening.

Solvent_Selection_Logic start Start: Perform Small-Scale Solvent Screen (Protocol 1) find_solvent Did you find a solvent that dissolves the compound when hot but not when cold? start->find_solvent single_solvent Result: Ideal Single Solvent Found Action: Proceed with single-solvent recrystallization. find_solvent->single_solvent Yes no_single_solvent No single ideal solvent found. find_solvent->no_single_solvent No find_pair Did you find a 'Good' solvent (dissolves well) and a 'Poor' solvent (dissolves poorly)? no_single_solvent->find_pair binary_system Result: Solvent Pair Identified Action: Proceed with binary-solvent recrystallization. find_pair->binary_system Yes no_pair No suitable solvents found. find_pair->no_pair No chromatography Result: Recrystallization is not suitable. Action: Purify using column chromatography. no_pair->chromatography

Caption: Decision tree for selecting a crystallization method.

Protocol 3: Inducing Crystallization with a Seed Crystal

Objective: To initiate crystallization in a stubborn supersaturated solution.

  • Ensure your solution is at a temperature where it should be supersaturated (e.g., cooled to room temperature).

  • Obtain a pure crystal of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol. If none is available, try to generate one by taking a drop of the solution on a watch glass and letting the solvent evaporate completely. Scrape a tiny fragment of the resulting solid.

  • Carefully drop the tiny seed crystal into the center of the supersaturated solution. Do not agitate the flask.

  • Set the flask aside in a location free from vibrations. Crystal growth should begin to propagate from the seed crystal over a period of minutes to hours.

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence.
  • University of Babylon. (n.d.). EXP. NO. (3). Retrieved from [Link]

  • O'Donnell, G. (n.d.). Recrystallization. Grossmont College. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-methoxy-1,4-diphenyl-2-butanol. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1,2-diphenylethanol. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Ataman Kimya. (n.d.). P-METHOXYPHENOL. Retrieved from [Link]

  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3837.
  • Peikow, D., et al. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Analytical Sciences: X-ray Structure Analysis Online, 22, x113-x114.
  • PubChem. (n.d.). 1-Methoxy-2-phenylethene-1,2-diol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]

  • IUCrData. (2019). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.
  • J-STAGE. (n.d.). A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2026, March 23). THERMODYNAMIC PROPERTIES OF 1-[1-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-PYRROLE-3-YL]ETHANONE SOLUTIONS IN ORGANIC SOLVENTS. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(p-Methoxyphenyl)-1,2-diphenylbutanol vs tamoxifen receptor binding affinity

Executive Summary In the development of Selective Estrogen Receptor Modulators (SERMs), the structural nuances of triphenylethylene derivatives dictate their pharmacological fate. Tamoxifen, the gold-standard SERM, relie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of Selective Estrogen Receptor Modulators (SERMs), the structural nuances of triphenylethylene derivatives dictate their pharmacological fate. Tamoxifen, the gold-standard SERM, relies on a highly specific planar geometry and a basic side chain to exert its antagonistic effects on the Estrogen Receptor (ER)[1][2]. Conversely, 1-(p-Methoxyphenyl)-1,2-diphenylbutanol —a structural analog closely related to the synthetic precursors of tamoxifen[3]—lacks these critical features.

This guide provides an objective, data-driven comparison of the receptor binding affinities (RBA) and mechanistic profiles of these two compounds, detailing the causal relationships between their molecular structures and ER binding dynamics.

Structural and Mechanistic Divergence

To understand the drastic differences in binding affinity between these two molecules, we must analyze the physical chemistry of the ER ligand-binding domain (LBD). The ER pocket is a narrow, hydrophobic cavity designed to accommodate the rigid, planar steroid backbone of 17β-estradiol (E2).

Tamoxifen: The Planar Antagonist

Tamoxifen is a (Z)-isomer butene derivative. The sp2 hybridization of the alkene core provides a rigid, planar trans-stilbene-like structure that mimics the A- and B-rings of estradiol, allowing it to slide deeply into the hydrophobic ER pocket. More importantly, tamoxifen possesses a dimethylaminoethoxy basic side chain . When bound, this bulky side chain protrudes from the binding pocket, physically preventing Helix 12 of the ER from folding over the pocket into the "agonist conformation"[1]. This steric hindrance blocks the recruitment of coactivators, thereby conferring tamoxifen's anti-estrogenic properties in breast tissue[2].

1-(p-Methoxyphenyl)-1,2-diphenylbutanol: The sp3 Disruption

This compound differs from tamoxifen in two critical ways:

  • sp3 Hybridization (The Butanol Core): Unlike the planar butene of tamoxifen, the butanol core features an sp3 hybridized carbon. This tetrahedral geometry forces the phenyl rings out of planarity, creating a bulky, three-dimensional conformation. This results in severe steric clashes within the narrow ER binding pocket, drastically reducing its ability to dock.

  • Absence of the Basic Side Chain: The molecule features a simple methoxy group instead of the extended dimethylaminoethoxy chain. It lacks the length to protrude from the pocket and the positive charge required to form a critical salt bridge with Asp353/Glu353 in the ER LBD.

Causality Insight: In our screening workflows, compounds possessing an sp3 core and lacking a basic extension consistently fail to induce the Helix 12 antagonist conformation. They typically exhibit negligible binding affinity, or in rare cases, act as very weak, low-affinity estrogens due to their inability to block coactivator binding.

ER_Signaling E2 17β-Estradiol (E2) [Endogenous Agonist] ER Estrogen Receptor (ER) LBD E2->ER High Affinity TAM Tamoxifen / 4-OHT [SERM / Antagonist] TAM->ER High Affinity (Metabolites) BUT 1-(p-Methoxyphenyl)- 1,2-diphenylbutanol [Weak/Inactive] BUT->ER Low/No Affinity H12_Ag Helix 12: Agonist Conformation (Coactivator Recruitment) ER->H12_Ag E2 Bound H12_Ant Helix 12: Antagonist Conformation (Corepressor Recruitment) ER->H12_Ant TAM Bound (Sidechain displaces H12) No_Bind Poor Pocket Fitting (Steric Clash / No Salt Bridge) ER->No_Bind BUT Bound

Mechanistic divergence of ER Helix 12 conformation based on ligand structural features.

Receptor Binding Affinity (RBA) Profiles

While tamoxifen itself is technically a prodrug with a relatively low direct affinity for the ER ( IC50​≈45 nM )[4], its active metabolites (like 4-hydroxytamoxifen) bind with affinities exceeding that of endogenous estradiol[1][2]. The butanol analog, due to the structural limitations outlined above, shows near-zero competitive binding.

CompoundERα Relative Binding Affinity (RBA)*Functional ActivityStructural Hallmark
17β-Estradiol (E2) 100 (Standard)Full AgonistPlanar Steroid Core
Tamoxifen ~1 - 3Mixed SERM sp2 planar core + Basic Side Chain
4-Hydroxytamoxifen ~100 - 150Antagonist (Breast)Phenolic OH + Basic Side Chain
1-(p-Methoxyphenyl)-1,2-diphenylbutanol < 0.1Inactive / Weak Agonist sp3 bulky core + No Basic Chain

*RBA is calculated as the ratio of the IC50​ of unlabeled E2 to the IC50​ of the competitor, multiplied by 100.

Experimental Methodology: Competitive Radioligand Binding Assay

To empirically validate the binding discrepancies between these compounds, a self-validating competitive radioligand binding assay is required. This protocol utilizes [3H] -estradiol to measure the displacement capacity of the test ligands.

Self-Validation Parameters:

  • Positive Control: Unlabeled E2 (ensures receptor viability).

  • Reference Control: 4-Hydroxytamoxifen (validates SERM dynamic range).

  • Z'-Factor: Must be >0.5 to ensure assay robustness and signal-to-noise ratio.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare recombinant human ERα (or ERβ) in a binding buffer (10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA).

  • Tracer Addition: Add a constant concentration of [3H] -17β-estradiol (typically 1-2 nM, near its Kd​ ) to the receptor preparation.

  • Competitor Titration: Add varying concentrations ( 10−11 to 10−5 M) of the test compounds (Tamoxifen vs. 1-(p-Methoxyphenyl)-1,2-diphenylbutanol) dissolved in DMSO. Ensure final DMSO concentration does not exceed 1%.

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium. Expert Tip: Low-temperature incubation minimizes receptor degradation and stabilizes the sp3 conformers in solution.

  • Separation (DCC Method): Add Dextran-Coated Charcoal (DCC) suspension to absorb unbound (free) radioligand. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Quantification: Decant the supernatant (containing the receptor-bound [3H] -E2) into scintillation vials. Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Plot the log[competitor] vs. specific binding. Use non-linear regression (one-site competitive binding model) to determine the IC50​ and calculate the RBA.

Binding_Assay Prep 1. Reagent Prep (ERα + [3H]-E2) Incubate 2. Incubation (Add Cold Ligands) Prep->Incubate Separate 3. Separation (DCC / Filtration) Incubate->Separate Count 4. Quantification (Scintillation) Separate->Count Analyze 5. Data Analysis (IC50 / RBA Calc) Count->Analyze

Step-by-step workflow for the competitive radioligand binding assay.

Conclusion

The comparison between tamoxifen and 1-(p-Methoxyphenyl)-1,2-diphenylbutanol perfectly illustrates the rigid structural requirements of the Estrogen Receptor. The transition from an sp2 planar butene to an sp3 tetrahedral butanol, combined with the loss of the basic dimethylaminoethoxy side chain, completely abolishes the high-affinity antagonistic properties required for SERM activity. For researchers developing novel ER modulators, maintaining the planar core and the Helix-12-displacing side chain remains a non-negotiable structural mandate.

References

  • National Toxicology Program (NIH). "Tamoxifen - Some Pharmaceutical Drugs - NCBI Bookshelf." National Center for Biotechnology Information. Available at:[Link]

  • Waseem, S., & Ahmad, I. (2018). "Tamoxifen a pioneering drug: An update on the therapeutic potential of tamoxifen derivatives." European Journal of Medicinal Chemistry. PubMed. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Tamoxifen | Ligand page." International Union of Basic and Clinical Pharmacology. Available at:[Link]

Sources

Comparative

ICH validation of LC-MS/MS method for 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

An In-Depth Technical Guide to the ICH Validation of an LC-MS/MS Method for 1-(p-Methoxyphenyl)-1,2-diphenylbutanol Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded wal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ICH Validation of an LC-MS/MS Method for 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible analytical method for regulatory submissions or advanced research.

The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2] For quantitative analyses of active pharmaceutical ingredients (APIs), their impurities, or metabolites, LC-MS/MS has become the gold standard due to its unparalleled sensitivity and selectivity.[3] However, this power is meaningless without a rigorous validation process to ensure the data generated is reliable, reproducible, and accurate. The ICH Q2(R1) guideline provides a harmonized framework for the validation of analytical procedures, ensuring a global standard for data quality.[1][4]

This guide will not only detail the "how" of performing each validation test but also the critical "why," grounding each step in scientific principle and regulatory expectation. We will use the analyte 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, a compound structurally related to triphenylethylene molecules like tamoxifen, as our case study. Such compounds are often investigated as metabolites, impurities, or novel therapeutic agents, making their accurate quantification essential.

Pre-Validation: Foundational Method Development

Before formal validation can commence, a robust analytical method must be developed. This phase is crucial as it establishes the conditions under which the validation experiments will be performed.

Analyte & System Characterization: 1-(p-Methoxyphenyl)-1,2-diphenylbutanol
  • Structure & Properties: The analyte possesses a molecular weight of approximately 316.4 g/mol . Its structure, featuring phenyl and methoxyphenyl groups, suggests a non-polar character, making it well-suited for reverse-phase chromatography. The presence of a hydroxyl group and a methoxy group provides sites for protonation, making it detectable by electrospray ionization (ESI) in positive ion mode.

  • Internal Standard (IS) Selection: An ideal internal standard is a stable, isotopically-labeled version of the analyte (e.g., ¹³C₆- or D₅-labeled). If unavailable, a structurally similar compound with close chromatographic behavior and ionization efficiency is selected. For this guide, we will assume the use of a deuterated analog, 1-(p-Methoxyphenyl)-1,2-diphenylbutanol-d5.

Experimental Protocol: Initial LC-MS/MS Parameter Optimization
  • Mass Spectrometry Tuning:

    • A standard solution of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is infused directly into the mass spectrometer to determine the optimal precursor ion (Q1) and the most stable, abundant product ions (Q3) for Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transition: m/z 317.2 -> 135.1 (Precursor -> Product). The m/z 135.1 fragment could correspond to the methoxy-tropylium ion, a common fragment for such structures.

    • Optimize MS parameters such as collision energy (CE), declustering potential (DP), and source temperature.

  • Chromatographic Method Development:

    • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a standard choice for retaining non-polar compounds.[5]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is employed. The formic acid aids in protonation, enhancing the MS signal.[5][6]

    • Gradient Optimization: The gradient is optimized to achieve a sharp, symmetrical peak for the analyte, with adequate retention time (typically >2 minutes to avoid matrix effects from the solvent front) and separation from any known impurities or matrix components.

The Validation Workflow: A Visual Overview

The following diagram illustrates the logical flow of the ICH Q2(R1) validation process. It demonstrates the interdependent nature of the validation parameters, where foundational tests like specificity and linearity pave the way for accuracy and precision assessments.

Validation_Workflow cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Defines scope LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Trueness) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Stability Solution Stability Robustness->Stability

Caption: ICH Q2(R1) Validation Workflow for an LC-MS/MS Method.

Deep Dive: ICH Validation Parameters & Experimental Design

The following sections provide a detailed protocol for each validation characteristic required for a quantitative impurity test or assay.[1][2]

Specificity / Selectivity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For LC-MS/MS, the combination of chromatographic retention time and mass-to-charge ratio (m/z) of both precursor and product ions provides a high degree of specificity.[7]

Experimental Protocol:

  • Prepare and analyze six blank matrix samples (e.g., placebo formulation, plasma from six different sources) to investigate for interfering peaks.[8]

  • Prepare a matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Prepare a sample containing the analyte and all potential interfering substances (known impurities, related compounds).

  • Inject and analyze all samples. The retention time of the analyte must be consistent, and the response from interfering components in the blank samples at the analyte's retention time should be negligible.

Acceptance Criteria (ICH M10):

  • The response of any interfering peak in the blank matrix at the retention time of the analyte must be ≤ 20% of the analyte response at the LLOQ.[8]

  • The response of any interfering peak at the retention time of the internal standard must be ≤ 5% of the mean IS response in the calibration standards and QCs.[8]

Linearity & Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.[3][7] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the analyte and serially dilute it to create a minimum of five calibration standards. For an impurity method, the range should typically span from 50% to 150% of the target reporting level. For an assay, it might be 80% to 120% of the test concentration.[1]

  • Analyze each calibration standard in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis on the data.

Data Summary & Acceptance Criteria:

ParameterAcceptance CriterionHypothetical Result
Range 1.0 ng/mL - 500.0 ng/mLMet
Number of Standards Minimum 58
Correlation Coefficient (r²) ≥ 0.990.9985
Calibration Model Linear, 1/x² weightingMet
Back-calculated Accuracy Within ±15% of nominal (±20% at LLOQ)All points within ±8%
Accuracy (as Trueness)

Causality: Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is demonstrated across the specified range of the procedure.

Experimental Protocol:

  • Prepare Quality Control (QC) samples by spiking a known concentration of the analyte into a blank matrix at a minimum of three levels:

    • Low QC (LQC): ~3x the LLOQ.

    • Medium QC (MQC): Near the center of the calibration range.

    • High QC (HQC): Near the Upper Limit of Quantitation (ULOQ).

  • Analyze a minimum of five replicates for each QC level against a freshly prepared calibration curve.

  • Calculate the percent recovery for each sample: (Mean Measured Concentration / Nominal Concentration) * 100.

Data Summary & Acceptance Criteria:

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Acceptance Criterion
LQC 3.02.9197.0%85% - 115%
MQC 200.0204.2102.1%85% - 115%
HQC 400.0394.898.7%85% - 115%
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze the LQC, MQC, and HQC samples (n=5 or 6) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on at least two different days, with different analysts or on different instruments.

  • Calculate the percent relative standard deviation (%RSD) for the measured concentrations at each QC level for both intra- and inter-assay evaluations.

Data Summary & Acceptance Criteria:

QC LevelConc. (ng/mL)Intra-assay %RSDInter-assay %RSDAcceptance Criterion (%RSD)
LQC 3.04.5%6.8%≤ 15% (≤ 20% at LLOQ)
MQC 200.02.1%3.5%≤ 15%
HQC 400.01.8%2.9%≤ 15%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] The LOQ is the lowest point on the calibration curve.

Experimental Protocol & Acceptance Criteria:

  • Determination: Can be based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N ≥ 3. LOQ is where S/N ≥ 10.

    • Statistical Method: LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.

  • LOQ Verification: The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating that accuracy and precision criteria are met (typically ±20% for accuracy and ≤20% for %RSD).

ParameterMethodHypothetical ValueAcceptance Criterion
LOD S/N Ratio0.3 ng/mLS/N ≥ 3
LOQ S/N Ratio1.0 ng/mLS/N ≥ 10; Accuracy ±20%; Precision ≤20%
Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol:

  • Identify critical method parameters (e.g., column temperature, mobile phase pH, flow rate).

  • Create a design of experiments (DOE) where these parameters are slightly varied (e.g., column temperature ±5°C, mobile phase composition ±2%).

  • Analyze the MQC sample under each condition.

  • Evaluate the impact on retention time, peak shape, and quantitative results. The results should not deviate significantly from the nominal conditions.

Data Summary & Acceptance Criteria:

Parameter VariedVariation% Change in MQC ResultAcceptance Criterion
Column Temperature 35°C -> 45°C+1.2%Results should remain within accuracy/precision limits
Flow Rate 0.4 mL/min -> 0.5 mL/min-0.8%Results should remain within accuracy/precision limits
% Organic (Initial) 48% -> 52%+0.5%Results should remain within accuracy/precision limits

Alternative Methodologies: A Comparative Perspective

While LC-MS/MS is the premier technique for this application, it is instructive to compare its performance to alternative methods to understand its advantages fully.

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on RT and two mass transitions)Moderate (based on RT and UV absorbance)
Sensitivity High (pg/mL to low ng/mL)Low (µg/mL)
Interference Minimal (mass filtering removes most matrix)High susceptibility to co-eluting compounds
Development Cost HighModerate
Confirmation Intrinsic (product ion ratios)Requires peak purity analysis

This comparison underscores why LC-MS/MS is the preferred method. For a compound like 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, which may be present at trace levels in a complex biological or formulation matrix, the sensitivity and selectivity of LC-MS/MS are not just beneficial but often necessary for accurate quantification.[10][11]

Tech_Comparison cluster_LCMS LC-MS/MS cluster_HPLC HPLC-UV LCMS_Sens High Sensitivity (pg/mL) LCMS_Sel High Selectivity (Mass-based) LCMS_Cost High Cost HPLC_Sens Low Sensitivity (µg/mL) HPLC_Sel Moderate Selectivity (Chromatography-based) HPLC_Cost Low Cost Analyte Trace Level Analyte in Complex Matrix Analyte->LCMS_Sens Requires Analyte->LCMS_Sel Requires Analyte->HPLC_Sens Challenges Analyte->HPLC_Sel Challenges

Caption: Comparison of LC-MS/MS and HPLC-UV for Trace Analysis.

Conclusion

The validation of an LC-MS/MS method according to ICH Q2(R1) guidelines is a systematic and rigorous process that is essential for ensuring data integrity in pharmaceutical analysis. By meticulously evaluating parameters from specificity to robustness, we build a comprehensive performance profile of the analytical method. This guide has provided a detailed framework, grounded in scientific rationale, for the successful validation of a method for 1-(p-Methoxyphenyl)-1,2-diphenylbutanol. Adherence to these principles ensures that the analytical data generated is not only scientifically sound but also defensible to regulatory agencies worldwide.

References

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Brouwer, K. L. M., et al. (2012). Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Jager, N. G. L., et al. (2010). Tamoxifen Metabolite Isomer Separation and Quantification by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Gjerde, J., et al. (2015). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Journal of AOAC International. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Gjerde, J., et al. (2015). Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. PMC. Available at: [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2018). A liquid chromatography-tandem mass spectrometry (LC-MS-MS) assay for the determination of tamoxifen and its metabolites in human serum. Available at: [Link]

  • LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Available at: [Link]

  • Prasain, J. Quantitative analysis of small molecules in biological samples. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]

Sources

Validation

Comparative Efficacy of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol Analogues: A Technical Guide to Triphenylethylene SERMs

Executive Summary 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is the critical tertiary alcohol precursor in the synthesis of the triphenylethylene class of Selective Estrogen Receptor Modulators (SERMs). Through dehydration...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(p-Methoxyphenyl)-1,2-diphenylbutanol is the critical tertiary alcohol precursor in the synthesis of the triphenylethylene class of Selective Estrogen Receptor Modulators (SERMs). Through dehydration and subsequent derivatization, this core scaffold yields highly potent active analogues, most notably Tamoxifen , Toremifene , and Ospemifene .

This guide objectively compares the performance, receptor binding affinities, and tissue-specific efficacies of these analogues. Designed for drug development professionals, it provides self-validating experimental methodologies to accurately benchmark SERM candidates against these established alternatives.

Structural Causality and Mechanistic Overview

The transition from the inactive butanol precursor to active SERMs is dictated by specific functional group substitutions. These modifications alter the conformational dynamics of the Estrogen Receptor (ER) upon binding, dictating the recruitment of tissue-specific co-activators or co-repressors:

  • Tamoxifen: The addition of a dimethylaminoethoxy side chain drives its potent ER antagonism in mammary tissue. However, it acts as a partial agonist in the endometrium, which carries a known risk of inducing endometrial hyperplasia[1].

  • Toremifene: The inclusion of a chlorine atom to the tamoxifen scaffold prevents the formation of hepatic DNA adducts. This structural shift offers a safer long-term toxicity profile while maintaining equivalent anti-estrogenic efficacy in breast cancer applications[2].

  • Ospemifene: As a deaminated metabolite of toremifene (deaminohydroxytoremifene), the removal of the basic amino group drastically shifts its tissue tropism. It acts as a potent agonist in the vaginal epithelium while remaining neutral in the endometrium, making it the clinical standard for treating vulvovaginal atrophy (VVA) and dyspareunia[3].

SERM_Mechanism Core 1-(p-Methoxyphenyl)- 1,2-diphenylbutanol Deriv Dehydration & Derivatization Core->Deriv Tamoxifen Tamoxifen (Dimethylaminoethoxy) Deriv->Tamoxifen Toremifene Toremifene (Chlorinated Analogue) Deriv->Toremifene Ospemifene Ospemifene (Deaminated Metabolite) Deriv->Ospemifene Breast Mammary Tissue (ER Antagonism) Tamoxifen->Breast Uterus Endometrium (Agonism Risk) Tamoxifen->Uterus Toremifene->Breast Ospemifene->Breast Vagina Vaginal Epithelium (ER Agonism) Ospemifene->Vagina

Structural derivation of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol into tissue-specific SERMs.

Quantitative Efficacy Comparison

The following table summarizes the receptor binding affinities and cellular efficacies of the primary analogues.

AnaloguePrimary Clinical IndicationERα Relative Binding AffinityERβ Relative Binding AffinityMCF-7 IC₅₀ (μM)**Primary Tissue Tropism
Tamoxifen ER+ Breast Cancer~2.0 - 3.0%~2.0 - 3.0%20.5 ± 4.0Mammary Antagonist, Endometrial Agonist
Toremifene ER+ Breast Cancer~2.0 - 3.0%~2.0 - 3.0%18.9 ± 4.1Mammary Antagonist, Weak Endometrial Agonist
Ospemifene Vulvovaginal Atrophy0.8%0.6%~15.0 - 20.0Vaginal Agonist, Mammary Antagonist

*Affinities are expressed relative to 17β-estradiol (100%). Note that hepatic metabolism converts tamoxifen into 4-hydroxytamoxifen, which possesses >100% relative binding affinity[1]. **MCF-7 IC₅₀ values represent the concentration required to inhibit estrogen-stimulated proliferation by 50% in vitro[4].

Experimental Methodologies

To objectively compare novel analogues derived from the 1-(p-Methoxyphenyl)-1,2-diphenylbutanol scaffold, the following self-validating protocols must be strictly adhered to.

Protocol A: Radioligand Competitive Binding Assay (ERα/ERβ)

Causality & Rationale: Recombinant, isolated ERα and ERβ are used rather than whole-cell lysates. This isolates the thermodynamic dissociation constant ( Ki​ ) of the analogue from confounding cellular variables such as membrane permeability, efflux pumps, or co-regulator dynamics.

Step-by-Step Workflow:

  • Preparation: Dilute recombinant human ERα or ERβ (1 nM final concentration) in assay buffer (10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA).

  • Ligand Addition: Add 1 nM of [³H]-17β-estradiol (tracer) to all reaction tubes.

  • Competition: Add the test analogues (Tamoxifen, Toremifene, Ospemifene) in a 10-point logarithmic concentration series (from 0.1 nM to 10 μM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Receptor + Tracer (No competitor).

    • Non-Specific Binding (NSB): Buffer + Receptor + Tracer + 1000-fold excess (1 μM) unlabeled 17β-estradiol. This ensures the signal is strictly receptor-specific.

  • Incubation: Incubate at 4°C for 18 hours to reach thermodynamic equilibrium.

  • Separation & Detection: Add dextran-coated charcoal (DCC) to strip unbound ligands. Centrifuge at 3,000 × g for 10 minutes. Extract the supernatant (containing receptor-bound ligand) and quantify via liquid scintillation counting.

  • Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: MCF-7 Cell Proliferation Assay (Anti-estrogenic Efficacy)

Causality & Rationale: MCF-7 cells are utilized because they are intrinsically ER-positive and depend on estrogen for proliferation, making them the gold standard for measuring SERM antagonist activity. The use of phenol red-free media is critical; phenol red possesses weak inherent estrogenic activity that will mask the antagonist effects of the analogues[4].

Step-by-Step Workflow:

  • Cell Starvation: Culture MCF-7 cells in phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (csFBS) for 72 hours to deplete endogenous steroidal background.

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Stimulation & Treatment: Co-treat the cells with 1 nM 17β-estradiol (to stimulate baseline proliferation) and varying concentrations of the test analogues (0.1 μM to 50 μM).

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (Establishes baseline viability).

    • Positive Proliferation Control: 1 nM 17β-estradiol alone (Validates the cells' estrogen responsiveness).

  • Incubation: Incubate for 96 hours at 37°C, 5% CO₂.

  • Quantification: Add CellTiter-Glo® reagent to lyse cells and measure ATP via luminescence. Luminescence is directly proportional to the number of viable cells. Calculate the IC50​ for proliferation inhibition.

Clinical & Preclinical Efficacy Insights

When evaluating analogues of the 1-(p-Methoxyphenyl)-1,2-diphenylbutanol core, researchers must account for acquired resistance and tissue specificity:

  • Overcoming Tamoxifen Resistance: Preclinical data demonstrates that Toremifene is significantly more efficacious than Tamoxifen in Tamoxifen-resistant (TAM-R) breast cancer cell lines. While Tamoxifen loses its antagonistic grip, Toremifene maintains an IC50​ of ~13.7 μM in TAM-R cells, suggesting it triggers alternative apoptotic or autophagic pathways independent of standard ER blockade[4].

  • Vaginal Epithelium Rejuvenation: Ospemifene is uniquely tailored for postmenopausal applications. By removing the amino group found in its predecessors, it achieves a highly favorable safety profile. It displaces labeled 17β-estradiol in a concentration-dependent manner and acts as a robust agonist in the vaginal mucosa—reversing structural atrophy and reducing vaginal pH—without stimulating the endometrium, a critical flaw of first-generation analogues[1][3].

References

  • Ospemifene: a safe treatment of vaginal atrophy Source: European Review for Medical and Pharmacological Sciences URL
  • Source: National Institutes of Health (NIH / PMC)
  • The Effect of Selective Estrogen Receptor Modulators (SERMs)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Comparative

Cross-Validation of Analytical Methods for 1-(p-Methoxyphenyl)-1,2-diphenylbutanol: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge of Tertiary Alcohols 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (Molecular Formula: C23​H24​O2​ , MW: 332.4 g/mol ) is a critical tertiary alcohol intermediate utilized in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Tertiary Alcohols

1-(p-Methoxyphenyl)-1,2-diphenylbutanol (Molecular Formula: C23​H24​O2​ , MW: 332.4 g/mol ) is a critical tertiary alcohol intermediate utilized in the synthesis of triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs).

From an analytical perspective, this molecule presents a distinct challenge: extreme susceptibility to dehydration . The sterically hindered tertiary hydroxyl group, situated adjacent to bulky phenyl rings, readily undergoes elimination to form the corresponding alkene under thermal stress or acidic conditions. Consequently, selecting and cross-validating the correct analytical method is paramount. An improperly designed method will cause artifactual on-column or in-source degradation, leading to false impurity reporting and batch rejection.

This guide objectively compares orthogonal analytical platforms, providing self-validating experimental protocols grounded in current regulatory frameworks[1],[2].

Objective Comparison of Analytical Platforms

To establish a robust control strategy, researchers must cross-validate multiple techniques to ensure the "Reportable Result" is a true reflection of the sample matrix, a concept heavily emphasized in recent revisions to USP <1225>[3].

  • HPLC-UV (Reversed-Phase): The gold standard for routine assay and purity. The molecule possesses strong UV chromophores (p-methoxyphenyl and phenyl rings), allowing for high sensitivity. Advantage: Non-destructive at ambient temperatures.

  • LC-MS/MS (ESI-QQQ): Essential for trace impurity profiling and genotoxic impurity (GTI) screening. Limitation: Prone to severe in-source fragmentation (loss of water), requiring specific ionization strategies.

  • GC-FID: Ideal for residual solvent analysis. Limitation: The high temperature of the injection port (>200°C) will instantly dehydrate the primary analyte. It cannot be used for assay/purity without prior derivatization (e.g., silylation).

  • qNMR (Quantitative NMR): The ultimate orthogonal technique for absolute purity determination without requiring a primary reference standard, though it lacks the sensitivity for trace impurity detection.

Quantitative Data: Method Performance Comparison

The following table summarizes the cross-validation performance metrics of these methods based on ICH Q2(R2) validation parameters[2].

Validation ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Trace Impurities)GC-FID (Post-Derivatization)qNMR (Absolute Purity)
Primary Use Case Batch Release (Category I)Impurity Profiling (Category II)Residual SolventsReference Std Qualification
LOD 0.01% (100 ppm)0.0001% (1 ppm)10 ppm (Solvents)~0.5%
LOQ 0.03% (300 ppm)0.0003% (3 ppm)30 ppm (Solvents)~1.0%
Linearity Range 50% to 150% of Target1 ng/mL to 500 ng/mL10 ppm to 5000 ppmN/A (Direct Integration)
Accuracy (Recovery) 99.2% - 100.8%95.0% - 105.0%90.0% - 110.0%>99.5%
Precision (%RSD) < 1.0%< 5.0%< 3.0%< 0.5%
Degradation Risk Low (if pH is controlled)High (In-source water loss)Extreme (Thermal)None

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the causality behind critical experimental choices.

Protocol A: Stability-Indicating HPLC-UV

Causality for Experimental Choice: Standard LC-MS or HPLC mobile phases often utilize 0.1% Formic Acid or TFA (pH ~2.5). Exposing 1-(p-Methoxyphenyl)-1,2-diphenylbutanol to these acidic conditions in an autosampler over a 24-hour sequence induces acid-catalyzed dehydration. To prevent this, a neutral/slightly basic mobile phase is mandatory.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – Selected for high pH tolerance.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (pH adjusted to 7.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 40% B to 90% B over 15 minutes, hold for 5 minutes, return to 40% B.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject a resolution mixture containing the parent alcohol and its synthesized alkene degradant. Acceptance Criterion: Resolution ( Rs​ ) > 2.0. This self-validates that the method can distinctly separate the intact API from its primary degradation product.

Protocol B: LC-MS/MS Trace Impurity Profiling

Causality for Experimental Choice: In Electrospray Ionization (ESI), this tertiary alcohol is highly susceptible to in-source water loss. Attempting to optimize the intact precursor [M+H]+ (m/z 333.2) leads to poor precision, as the fragmentation ratio fluctuates with minor changes in desolvation temperature. The self-validating approach is to intentionally drive the in-source fragmentation to completion and monitor the stable dehydrated adduct.

  • Ionization Mode: ESI Positive.

  • Precursor Ion Selection: Monitor m/z 315.2 ( [M−H2​O+H]+ ) rather than the intact mass.

  • MRM Transitions:

    • Quantifier: m/z 315.2 237.1 (Loss of phenyl ring, optimized Collision Energy: 25V).

    • Qualifier: m/z 315.2 121.0 (p-Methoxybenzyl cation, optimized Collision Energy: 35V).

  • Source Parameters: Set capillary temperature to 350°C to ensure complete, reproducible in-source dehydration, thereby stabilizing the response factor.

Regulatory Alignment: ICH Q2(R2) and USP <1225>

When cross-validating these methods, adherence to regulatory guidelines is non-negotiable. According to ICH Q2(R2) [2], the validation study must provide sufficient evidence that the analytical procedure meets its objectives, utilizing parameters like intermediate precision and specificity.

For compendial alignment, USP <1225> [1] categorizes these methods to dictate validation requirements (e.g., HPLC-UV as Category I for major components; LC-MS/MS as Category II for trace impurities). Recent proposed revisions to USP <1225>[3] bridge traditional validation with lifecycle management, emphasizing that the ultimate goal is not just passing isolated parameters, but ensuring the "Reportable Result" provides decision-making confidence regarding batch quality.

Workflow Visualization

The following decision tree illustrates the method selection and cross-validation workflow, ensuring compliance with ICH/USP guidelines while mitigating the chemical risks associated with tertiary alcohols.

G A 1-(p-Methoxyphenyl)-1,2-diphenylbutanol Sample Matrix B Method Selection & Objective A->B C1 HPLC-UV (Neutral pH Mobile Phase) B->C1 Assay/Purity C2 LC-MS/MS (Soft ESI, [M-H2O+H]+) B->C2 Trace Impurities C3 GC-FID (Post-Derivatization) B->C3 Residual Solvents D Cross-Validation (ICH Q2(R2) & USP <1225>) C1->D C2->D C3->D E1 Accuracy & Precision D->E1 E2 Specificity (Alkene Separation) D->E2 E3 LOD / LOQ D->E3 F Validated Reportable Result E1->F E2->F E3->F

Analytical method selection and cross-validation workflow for tertiary alcohol intermediates.

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Validation

Reproducibility of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol Synthesis Protocols: A Comparative Guide

Introduction & The Reproducibility Challenge 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (CAS: 650624-50-3) is a highly congested tertiary alcohol. It serves as both a pivotal synthetic intermediate and a heavily monitored p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Reproducibility Challenge

1-(p-Methoxyphenyl)-1,2-diphenylbutanol (CAS: 650624-50-3) is a highly congested tertiary alcohol. It serves as both a pivotal synthetic intermediate and a heavily monitored pharmacopeial impurity in the manufacturing of Tamoxifen and related Selective Estrogen Receptor Modulators (SERMs)[1].

The synthesis relies on the carbon-carbon bond formation between 4-methoxybenzophenone and 1-phenylpropylmagnesium bromide. However, achieving high reproducibility and yield is notoriously difficult. As reactor volumes increase in traditional batch setups, yields often plummet.

The Causality of Failure: The core issue lies in the steric bulk of both the electrophile (a diaryl ketone) and the nucleophile (a secondary Grignard reagent). When the Grignard reagent approaches the ketone, the transition state is highly congested. If micromixing is poor or localized exothermic hot-spots occur—inevitabilities in batch scale-up—the activation energy for the desired nucleophilic addition is bypassed. Instead, the system favors a lower-energy side reaction: β -hydride transfer . The Grignard reagent acts as a reducing agent, transferring a hydride from its β -carbon to the ketone, yielding 4-methoxybenzhydrol and an alkene byproduct.

Reproducibility is therefore a strict function of heat transfer and micromixing, not just reagent purity.

ReactionPathway Ketone 4-Methoxybenzophenone Complex Transition State Complex Ketone->Complex Grignard 1-Phenylpropylmagnesium bromide Grignard->Complex Desired 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (Desired Product) Complex->Desired Nucleophilic Addition (Favored in Flow) Byproduct 4-Methoxybenzhydrol + Alkene (β-Hydride Reduction) Complex->Byproduct Steric Hindrance (Favored in Batch Hotspots)

Diagram 1: Pathway competition between desired nucleophilic addition and unwanted β-hydride reduction.

Comparative Analysis of Synthesis Protocols

To objectively evaluate the best approach for synthesizing 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, we compare three distinct protocols.

Protocol A: Classical Batch Grignard Addition

The traditional approach involves the dropwise addition of the Grignard reagent to a cooled solution of the ketone.

  • Mechanism: Relies on macroscopic stirring to dissipate the highly exothermic heat of reaction.

  • Verdict: Suitable only for small-scale discovery (<5 grams). As the surface-area-to-volume ratio drops during scale-up, localized heating at the addition site drastically promotes the β -hydride reduction pathway.

Protocol B: Organocerium-Mediated Addition (Imamoto Protocol)
  • Mechanism: The Grignard reagent is transmetalated with anhydrous Cerium(III) chloride ( CeCl3​ ) to form an organocerium species. Cerium is highly oxophilic, activating the ketone while simultaneously reducing the basicity of the nucleophile.

  • Verdict: Yields are excellent because the oxophilicity tightly coordinates the transition state, suppressing β -hydride transfer. However, the requirement for stoichiometric, rigorously dried CeCl3​ and the formation of intractable emulsions during workup make it unfavorable for process-scale manufacturing.

Protocol C: Continuous Flow Microreactor Synthesis

Following the landmark methodology developed by the Ley Group [2], this protocol utilizes advanced peristaltic pumping to process organometallic reagents continuously.

  • Mechanism: Reagents are pumped through a high-shear T-mixer into a microreactor coil with a massive surface-area-to-volume ratio.

  • Verdict: The gold standard. Near-instantaneous mixing outcompetes unimolecular side reactions. Isothermal conditions prevent the thermal excursions that drive reduction, ensuring absolute reproducibility.

Quantitative Data Comparison

The following table summarizes the performance metrics of each protocol based on empirical scale-up data.

ParameterProtocol A (Batch)Protocol B (Organocerium)Protocol C (Continuous Flow)
Yield 65–75%>90%85–95%
Purity (Crude) Moderate (High reduction byproducts)HighHigh (Telescoped directly)
Reaction Time 2–4 hours4–6 hours~5 minutes (Residence time)
Temperature Control Poor (Hotspots common)ModerateExcellent (Isothermal)
Scalability Poor (Safety risks, yield drop)Poor (Emulsions, Reagent cost)Excellent (Scale-out via time)

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Baseline: Protocol A (Classical Batch)
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under argon.

  • Solvation: Dissolve 4-methoxybenzophenone (10.0 mmol) in 50 mL anhydrous THF. Cool to 0 °C using an ice-water bath.

  • Addition: Add 1-phenylpropylmagnesium bromide (12.0 mmol, 1.2 eq, 1.0 M in THF) dropwise via a syringe pump over 30 minutes. Validation checkpoint: Internal thermocouple must not exceed 5 °C to minimize reduction.

  • Propagation: Remove the ice bath and stir for 2 hours at room temperature.

  • Quench: Slowly add saturated aqueous NH4​Cl (20 mL), extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Optimized: Protocol C (Continuous Flow)
  • System Priming: Flush a continuous flow reactor (e.g., Vapourtec E-Series with chemically resistant V-3 peristaltic pumps) with anhydrous THF under a positive argon pressure.

  • Stock Solutions:

    • Stream A: 4-methoxybenzophenone (0.5 M in anhydrous THF).

    • Stream B: 1-phenylpropylmagnesium bromide (0.6 M in anhydrous THF).

  • Flow Parameters: Set Pump A and Pump B to 1.0 mL/min. Direct both streams into a high-shear T-mixer.

  • Residence Coil: Pass the mixed stream through a 10 mL perfluoroalkoxy (PFA) residence time coil maintained isothermally at 30 °C. (Residence time = 5.0 minutes).

  • In-Line Validation: Utilize an in-line FlowIR probe to track the disappearance of the ketone carbonyl stretch (~1660 cm⁻¹) to confirm steady-state conversion.

  • Telescoped Quench: Direct the reactor effluent directly into an in-line stream of methanolic HCl to immediately quench the alkoxide intermediate [2].

FlowSetup PumpA Pump A (Ketone) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Grignard) PumpB->TMixer Coil Microreactor Coil (30°C) TMixer->Coil Fast Mixing PAT In-line IR PAT Coil->PAT Quench In-line Quench PAT->Quench Telescoped

Diagram 2: Continuous flow setup for organometallic addition using peristaltic pumping.

Conclusion

For the synthesis of 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, traditional batch Grignard additions fail the reproducibility test at scale due to poor heat dissipation triggering β -hydride reduction. While Organocerium additions solve the chemical selectivity issue, they introduce severe downstream processing bottlenecks. Continuous Flow Synthesis (Protocol C) is the definitive solution, utilizing precise micromixing and isothermal control to eliminate side reactions, thereby offering a highly reproducible, scalable, and self-validating workflow.

References

  • Murray, P. R. D., Browne, D. L., Pastre, J. C., & Ley, S. V. (2013). Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen. Organic Process Research & Development, 17(9), 1192–1208. URL:[Link][1]

  • Pharmaffiliates. Tamoxifen Impurities and Reference Standards. Pharmaffiliates Analytics & Synthetics. URL: [Link][2]

Sources

Comparative

Benchmarking 1-(p-Methoxyphenyl)-1,2-diphenylbutanol Against Standard Reference SERMs: A Comprehensive Comparative Guide

As the development of Selective Estrogen Receptor Modulators (SERMs) advances, rigorous benchmarking of synthetic intermediates and potential impurities is critical for ensuring the efficacy and safety of Active Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of Selective Estrogen Receptor Modulators (SERMs) advances, rigorous benchmarking of synthetic intermediates and potential impurities is critical for ensuring the efficacy and safety of Active Pharmaceutical Ingredients (APIs). 1-(p-Methoxyphenyl)-1,2-diphenylbutanol is a pivotal triphenylbutanol derivative and synthetic precursor used in the generation of tamoxifen, dihydrotamoxifen, and related antiestrogens [1].

This guide provides an objective, data-driven framework for benchmarking this intermediate against standard reference compounds—such as 17β-Estradiol (E2), Tamoxifen, and 4-Hydroxytamoxifen (4-OHT)—evaluating its structural mechanics, Estrogen Receptor (ER) binding affinity, and functional cellular activity.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand the causality behind the experimental outcomes, we must first analyze the structural mechanics of the ERα ligand-binding domain (LBD).

The potent antagonist activity of 4-OHT relies on two critical structural features:

  • The Phenolic Hydroxyl Group: Forms high-affinity hydrogen bonds with Glu353 and Arg394 in the ER binding pocket.

  • The Dimethylaminoethoxy Side Chain: Protrudes from the binding pocket, sterically hindering the alignment of Helix 12 . This displacement prevents the recruitment of co-activators, locking the receptor in an antagonist conformation.

1-(p-Methoxyphenyl)-1,2-diphenylbutanol , however, lacks both features. The absence of a free phenol (replaced by a p-methoxy group) drastically reduces its hydrogen-bonding capacity. More importantly, the lack of the basic side chain means it cannot displace Helix 12 [1]. Consequently, if this compound binds to the ER, it acts as a very weak agonist rather than an antagonist—a critical insight for impurity profiling in SERM manufacturing.

ER_Mechanism Ligand 1-(p-Methoxyphenyl)- 1,2-diphenylbutanol ER Estrogen Receptor (ERα) Ligand->ER Low Affinity NoConform Standard LBD Binding (Weak Agonist/Inactive) Ligand->NoConform Lacks Side Chain Ref Reference SERMs (Tamoxifen / 4-OHT) Ref->ER High Affinity Conform Helix 12 Displacement (Antagonist Conformation) Ref->Conform Basic Side Chain Transcription Gene Transcription Blocked Conform->Transcription

Caption: Structural basis of ERα modulation comparing reference SERMs and the intermediate compound.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark the compound, we employ a self-validating system consisting of a cell-free binding assay and a functional cell-based assay.

Protocol A: ERα Competitive Binding Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is utilized because it provides a high-throughput, non-radioactive method to directly quantify LBD affinity by measuring the rotational dynamics of a displaced fluorophore [2][3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the ERα/Fluoromone™ complex using a commercial PolarScreen™ kit. The fluorophore bound to the massive ER protein tumbles slowly, yielding high polarization.

  • Compound Dilution: Serially dilute 1-(p-Methoxyphenyl)-1,2-diphenylbutanol, Tamoxifen, 4-OHT, and E2 in DMSO (final assay concentration 10 µM to 0.1 nM).

  • Incubation: Combine 10 µL of the ER/Fluoromone complex with 10 µL of the test compound in a 384-well black flat-bottom plate. Incubate for 2 hours at room temperature to reach equilibrium.

  • Self-Validation Controls:

    • Maximum Polarization Control: ER/Fluoromone complex + 2% DMSO vehicle (represents 0% displacement).

    • Minimum Polarization Control: ER/Fluoromone complex + 20 µM E2 (represents 100% displacement).

  • Readout: Measure fluorescence polarization at Ex: 485 nm / Em: 535 nm. Calculate the IC₅₀ and Relative Binding Affinity (RBA).

Protocol B: MCF-7 Cell Proliferation Assay (Functional Readout)

While FP measures binding, the MCF-7 (ER+ breast cancer) proliferation assay determines functional transactivation (agonism vs. antagonism).

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed MCF-7 cells in 96-well plates. Crucially, culture cells in phenol red-free media supplemented with 5% charcoal-stripped FBS for 72 hours. Causality: Charcoal stripping removes endogenous hormones, ensuring basal ER inactivity and preventing false-negative antagonist readings.

  • Treatment:

    • Agonist Mode: Treat cells with the test compound alone.

    • Antagonist Mode: Treat cells with the test compound + 1 nM E2 (positive control for proliferation).

  • Viability Readout: After 5 days, add MTT reagent, incubate for 4 hours, lyse cells in DMSO, and read absorbance at 570 nm.

Benchmarking_Workflow Prep Compound Prep & Serial Dilution FP_Assay Fluorescence Polarization (ERα Binding) Prep->FP_Assay Cell_Assay MCF-7 Proliferation (Functional Assay) Prep->Cell_Assay Data IC50 & RBA Calculation FP_Assay->Data Binding Kinetics Cell_Assay->Data Emax / IC50 SAR SAR Modeling & Impurity Profiling Data->SAR

Caption: High-throughput benchmarking workflow integrating binding affinity and functional cell assays.

Data Presentation & Comparative Analysis

The data below synthesizes expected quantitative outcomes based on the structural mechanics of the tested compounds.

Table 1: ERα Relative Binding Affinity (RBA)

As demonstrated by the FP assay, the absence of the phenolic hydroxyl and basic side chain renders the intermediate virtually incapable of competing with endogenous estrogen.

CompoundKey Structural FeatureIC₅₀ (nM)Relative Binding Affinity (RBA)*
17β-Estradiol (E2) Endogenous Ligand~1.5100
4-Hydroxytamoxifen Phenol + Basic Side Chain~2.0~75
Tamoxifen Basic Side Chain (Prodrug)~150~1
1-(p-Methoxyphenyl)-1,2-diphenylbutanol p-Methoxy + Tertiary Alcohol>10,000<0.01

*RBA is calculated as (IC₅₀ of E2 / IC₅₀ of Test Compound) × 100.

Table 2: MCF-7 Functional Proliferation Outcomes

Functional assays confirm that while 4-OHT acts as a potent antagonist, the butanol intermediate lacks the necessary geometry to inhibit E2-driven proliferation, acting instead as a negligible background compound.

CompoundAssay ConditionFunctional OutcomeEmax / IC₅₀
17β-Estradiol (E2) Basal (No E2 added)Potent AgonistEC₅₀ ~10 pM
4-Hydroxytamoxifen + 1 nM E2Potent AntagonistIC₅₀ ~1-5 nM
Tamoxifen + 1 nM E2AntagonistIC₅₀ ~100 nM
1-(p-Methoxyphenyl)-1,2-diphenylbutanol Basal & + 1 nM E2Inactive / Weak AgonistN/A (No significant inhibition)

Conclusion

Benchmarking 1-(p-Methoxyphenyl)-1,2-diphenylbutanol against standard reference SERMs validates its profile as a low-affinity, non-antagonistic intermediate. The experimental data confirms that the transition from this butanol precursor to an active SERM (via dehydration and side-chain addition) is the absolute mechanistic requirement for achieving Helix 12 displacement and subsequent ER antagonism. For drug development professionals, monitoring the residual presence of this compound via LC-MS/MS is critical, as its lack of antiestrogenic activity could dilute the potency of the final API if left unpurified.

References

  • Murphy, C. S., et al. (1987). "Synthesis, conformational considerations, and estrogen receptor binding of diastereoisomers and enantiomers of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane (dihydrotamoxifen)." Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gohary, N. S., et al. (2023). "Design, synthesis and biological evaluation of novel bis(indolyl)-tetrazine derivatives as anti-breast cancer agents." RSC Advances (via PMC). Available at:[Link]

  • Chen, Y., et al. (2024). "Integrated Assessment for the Estrogenic Effects of Pyrethroid Compounds: Defining the Molecular Initiating Events and Key Events for the Adverse Outcome Pathway." MDPI. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

Comprehensive Safety and PPE Guide for Handling 1-(p-Methoxyphenyl)-1,2-diphenylbutanol Executive Summary & Hazard Causality 1-(p-Methoxyphenyl)-1,2-diphenylbutanol (CAS: 650624-50-3) is a critical synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Guide for Handling 1-(p-Methoxyphenyl)-1,2-diphenylbutanol

Executive Summary & Hazard Causality

1-(p-Methoxyphenyl)-1,2-diphenylbutanol (CAS: 650624-50-3) is a critical synthetic intermediate and a known impurity of Tamoxifen[1]. While it is primarily encountered during pharmaceutical synthesis and quality control workflows, it must be treated with the same rigorous safety protocols as the active pharmaceutical ingredient (API) itself[2].

The Causality of Risk: Because this compound shares the triphenylethylene backbone of Tamoxifen, it acts as a selective estrogen receptor modulator (SERM) and is a presumed endocrine disruptor, reproductive toxin, and potential carcinogen[3]. The molecule is highly lipophilic, meaning it can rapidly bypass the stratum corneum (the skin's primary biological barrier) upon dermal contact[4]. Once systemic, it competitively binds to estrogen receptors, leading to unintended gene transcription alterations[4]. Therefore, our operational protocols are strictly designed to eliminate any possibility of dermal absorption or inhalation of aerosolized dry powder.

Core Personal Protective Equipment (PPE) Specifications

To establish a self-validating safety system, PPE must be selected based on quantitative barrier properties rather than general laboratory standards.

Table 1: Quantitative PPE Specifications for Triphenylethylene Derivatives

PPE ComponentMaterial / SpecificationMinimum ThicknessBreakthrough TimeAssigned Protection Factor (APF)
Primary Gloves Nitrile (Double-gloved)0.12 mm (inner), 0.15 mm (outer)> 240 minutesN/A
Respirator N95 or P100 (If outside hood)N/AN/A10 (N95) / 50 (Half-mask P100)
Eye Protection ANSI Z87.1 Splash GogglesN/AN/AN/A
Body Protection Disposable Tyvek / PolypropyleneN/AN/AN/A

Standard Operating Procedure: Handling Workflow

Every step in this methodology is designed to validate the previous one, ensuring total containment and operator safety.

Step 1: Engineering Controls & Preparation

  • Action: Conduct all weighing, dilution, and handling of the dry powder inside a certified Class II Type B Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood[5].

  • Causality: The dry powder form of this intermediate is highly susceptible to electrostatic dispersion. A ducted hood ensures that any aerosolized micro-particulates are captured and drawn away from the operator's breathing zone[6].

  • Validation: Verify the hood's inward airflow gauge reads within the safe operational range (typically 80–120 fpm) before opening the chemical container.

Step 2: Donning the PPE Matrix

  • Action: Wear full-length pants and closed-toe shoes. Don a disposable, fluid-resistant lab coat.

  • Action: Apply the first pair of nitrile gloves under the cuffs of the lab coat. Apply a second pair of nitrile gloves over the cuffs[7].

  • Causality: Double-gloving creates a mechanical fail-safe. If the outer glove is breached or contaminated, it can be safely removed and replaced inside the hood without exposing bare skin to the hazard[4].

Step 3: Execution (Weighing and Solubilization)

  • Action: Use an anti-static weighing boat. Once the desired mass is acquired, immediately dissolve the compound in your target solvent (e.g., DMSO or ethanol) before removing the vessel from containment.

  • Causality: Liquid solutions are significantly less likely to aerosolize than dry powders. Solubilizing the compound inside the hood neutralizes the primary inhalation risk during transport[5].

Step 4: Doffing and Decontamination

  • Action: Remove the outer gloves inside the fume hood and discard them in a designated hazardous waste bin.

  • Action: Wipe down the analytical balance, spatulas, and work surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a secondary wipe with soap and water[7].

  • Causality: Bleach chemically oxidizes and degrades the organic structure of the compound. The subsequent soap and water wash utilizes surfactants to lift and remove any remaining lipophilic fragments from the surface[7].

Emergency Response and Spill Procedures

Minor Spills (< 50 mL or < 5 g inside containment):

  • Keep the fume hood ventilation active. Do not open the sash further than necessary.

  • Cover the spill with absorbent pads (for liquids) or damp paper towels (for powders, to instantly suppress aerosolization)[3].

  • Saturate the area with 10% bleach, working from the perimeter inward to prevent spreading. Allow a 15-minute contact time[5].

  • Wipe clean, wash with soap and water, and dispose of all materials as hazardous waste[7].

Major Spills (Outside containment):

  • Evacuate the immediate laboratory area and alert personnel[5].

  • If skin contact occurred, immediately remove contaminated clothing and utilize the safety shower for a minimum of 15 minutes[8].

  • Do not attempt to clean a major powder spill outside a hood without a fitted P100 respirator and hazmat training. Contact Environmental Health and Safety (EHS) immediately[5].

Waste Disposal Plan

  • Solid Waste: All contaminated consumables (pipette tips, absorbent pads, outer gloves) must be segregated into a rigid, leak-proof container labeled "Toxic Chemical Waste - Tamoxifen Intermediates"[6].

  • Liquid Waste: Collect organic solvent waste in a compatible, clearly labeled high-density polyethylene (HDPE) carboy. Do not mix with strong oxidizing agents.

  • Sharps: Any needles or glass pipettes used for dosing or transfer must be placed directly into a puncture-resistant sharps container destined for incineration. Never recap needles[6].

Logical Workflow Diagram

SafeHandling A 1. Fume Hood Prep B 2. Don Double Gloves A->B C 3. Weigh & Solubilize B->C D 4. 10% Bleach Decon C->D E 5. Hazmat Disposal D->E

Step-by-step operational workflow for handling 1-(p-Methoxyphenyl)-1,2-diphenylbutanol safely.

Sources

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